KB-5246
Description
Properties
Molecular Formula |
C18H18FN3O4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
9-fluoro-10-(4-methylpiperazin-1-yl)-6-oxo-12-oxa-3-thia-2-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1,4,8,10-tetraene-5-carboxylic acid |
InChI |
InChI=1S/C18H18FN3O4S/c1-21-2-4-22(5-3-21)15-14(19)8-6-10(23)13(18(24)25)17-11(8)12-9(20-27-17)7-26-16(12)15/h11-12H,2-7H2,1H3,(H,24,25) |
InChI Key |
BVTDWOWPDCPIOM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
No Publicly Available Information on KB-5246 Mechanism of Action
Comprehensive searches for the mechanism of action, preclinical data, and clinical trial information on a compound designated "KB-5246" have yielded no relevant results. The identifier "this compound" does not appear to correspond to a publicly disclosed drug or research compound within the searched databases and scientific literature.
Initial investigations for "this compound mechanism of action," "this compound preclinical studies," "this compound clinical trials," and "this compound related signaling pathways" returned information on unrelated clinical trials for compounds such as KN046, KB-0742, and Pembrolizumab. Further search results pertained to a gene (lbh), another distinct compound (S-777469), and non-scientific documents.
This lack of available data prevents the creation of an in-depth technical guide, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways as requested. It is possible that "this compound" is an internal designation for a compound not yet in the public domain, or the identifier may be incorrect. Without publicly accessible information, a detailed analysis of its core mechanism of action and related experimental data cannot be provided.
In-Depth Technical Guide to the Tetracyclic Quinolone KB-5246
Disclaimer: This technical guide has been compiled from publicly available scientific abstracts and general knowledge of the field of antibacterial drug development. The original full-text research articles containing the detailed synthesis and experimental protocols for KB-5246 were not accessible. Therefore, the experimental methodologies described herein are representative of standard practices and may not reflect the exact procedures used in the original studies of this compound.
Core Structure of this compound
This compound is a novel tetracyclic quinolone antibacterial agent. Its chemical structure is characterized by a fused four-ring system.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 9-fluoro-10-(4-methylpiperazin-1-yl)-6-oxo-12-oxa-3-thia-2-azatetracyclo[6.5.2.0⁴,¹⁵.0¹¹,¹⁴]pentadeca-1,4,8,10-tetraene-5-carboxylic acid |
| Molecular Formula | C₁₈H₁₈FN₃O₄S |
| SMILES | CN1CCN(CC1)C2=C3C4C5C(=C2F)CC(=O)C(=C5SN=C4CO3)C(=O)O |
| InChI | InChI=1S/C18H18FN3O4S/c1-21-2-4-22(5-3-21)15-14(19)8-6-10(23)13(18(24)25)17-11(8)12-9(20-27-17)7-26-16(12)15/h11-12H,2-7H2,1H3,(H,24,25) |
Antibacterial Activity
This compound has demonstrated a broad spectrum of antibacterial activity, showing potency against both Gram-positive and Gram-negative bacteria. Its in vitro activity against Gram-negative bacteria is comparable to that of ciprofloxacin (B1669076) and greater than ofloxacin (B1677185) and norfloxacin. Notably, this compound exhibits the most potent activity against Gram-positive bacteria among the four tested agents.
In Vitro Minimum Inhibitory Concentrations (MICs)
The following table summarizes the available quantitative data on the in vitro activity of this compound.
| Bacterial Species | Strain Characteristics | This compound MIC (µg/mL) | Norfloxacin MIC (µg/mL) |
| Streptococcus pyogenes | Norfloxacin-Resistant | 0.2 | >1.56 |
| Staphylococcus aureus | Norfloxacin-Resistant | 0.39 | >3.13 |
| Staphylococcus epidermidis | Norfloxacin-Resistant | 0.39 | >3.13 |
| Streptococcus pneumoniae | Norfloxacin-Resistant | 0.39 | >12.5 |
| Enterococcus faecalis | Norfloxacin-Resistant | 0.39 | >12.5 |
Data extracted from a study comparing the efficacy of this compound against norfloxacin-resistant strains.
In Vivo Efficacy
In systemic infections in mice, orally administered this compound showed efficacy comparable to ofloxacin and approximately twice the activity of norfloxacin.
Mechanism of Action
As a quinolone antibacterial, the mechanism of action of this compound involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV. By targeting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are representative experimental protocols for the evaluation of a novel antibacterial agent like this compound.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against various bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized suspension is then diluted to the final inoculum concentration.
-
-
Preparation of Microdilution Plates:
-
A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (no drug) and negative (no bacteria) control wells are included.
-
-
Incubation:
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
-
Determination of MIC:
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
In Vivo Efficacy Testing (Murine Systemic Infection Model)
This model is used to assess the in vivo efficacy of an antibacterial agent.
-
Animal Model:
-
Male mice of a specific strain (e.g., ICR) are used.
-
-
Induction of Infection:
-
Mice are intraperitoneally injected with a lethal dose of the test bacterium suspended in a medium like mucin to enhance virulence.
-
-
Drug Administration:
-
This compound is administered orally or subcutaneously at various doses at specified time points post-infection (e.g., 1 and 6 hours).
-
A control group receives the vehicle only.
-
-
Observation and Endpoint:
-
The survival of the mice is monitored for a defined period (e.g., 7 days).
-
The 50% effective dose (ED₅₀) is calculated based on the survival data.
-
Experimental Workflow Visualization
Caption: General experimental workflow for this compound evaluation.
An In-depth Technical Guide to the KB-5246 DNA Gyrase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro assays used to characterize the inhibitory activity of KB-5246, a novel compound targeting bacterial DNA gyrase. This document details the core experimental protocols, presents illustrative quantitative data, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to DNA Gyrase and its Inhibition
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair. This enzyme introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2 complex). The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity. Due to its essential nature in bacteria and its absence in higher eukaryotes, DNA gyrase is a well-validated and attractive target for the development of new antibacterial agents.
Inhibitors of DNA gyrase can be broadly categorized into two classes based on their mechanism of action:
-
Catalytic Inhibitors: These compounds interfere with the enzymatic function of gyrase without stabilizing the cleavage complex. An example is the aminocoumarin class of antibiotics, such as novobiocin, which competitively inhibit the ATPase activity of the GyrB subunit.
-
DNA Gyrase Poisons: These inhibitors, such as fluoroquinolones, stabilize the transient covalent complex formed between DNA gyrase and the cleaved DNA. This stabilization leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.
This guide focuses on the experimental evaluation of this compound as a potent inhibitor of DNA gyrase.
Experimental Protocols
The following sections detail the methodologies for the key assays used to determine the inhibitory activity of this compound against DNA gyrase.
DNA Gyrase Supercoiling Inhibition Assay
This assay is a primary method to assess the overall inhibitory effect of a compound on the catalytic activity of DNA gyrase. The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop Solution/Loading Dye: 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.
-
TAE Buffer (Tris-acetate-EDTA)
-
Ethidium (B1194527) Bromide or other DNA stain
-
Chloroform/isoamyl alcohol (24:1)
Procedure:
-
On ice, prepare a reaction mixture containing Assay Buffer (1X final concentration), relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water to the desired volume.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound or the vehicle control (e.g., DMSO) to the respective tubes.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil >90% of the relaxed DNA).
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution/Loading Dye and chloroform/isoamyl alcohol, followed by brief vortexing and centrifugation.
-
Load the aqueous phase onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each this compound concentration.
Gyrase-Mediated DNA Cleavage Assay
This assay determines if a compound acts as a DNA gyrase poison by stabilizing the cleavage complex.
Materials:
-
Same as for the supercoiling assay, with the addition of:
-
Proteinase K
-
Sodium Dodecyl Sulfate (SDS)
Procedure:
-
Set up the reaction as described for the supercoiling assay (steps 1-4).
-
Incubate at 37°C for 30 minutes.
-
Add SDS (e.g., to a final concentration of 1%) and Proteinase K (e.g., to a final concentration of 0.2 mg/mL) to each reaction.
-
Incubate at 37°C for an additional 30 minutes to digest the gyrase.
-
Stop the reaction and prepare samples for electrophoresis as in the supercoiling assay.
-
Analyze the samples on a 1% agarose gel. The formation of linear plasmid DNA indicates the stabilization of the cleavage complex.
DNA Gyrase ATPase Assay
This assay measures the effect of this compound on the ATPase activity of the GyrB subunit.
Materials:
-
Purified E. coli DNA gyrase
-
Assay Buffer (similar to supercoiling assay but may be optimized for ATPase activity)
-
ATP
-
A system to detect ATP hydrolysis (e.g., a coupled spectrophotometric assay or a malachite green-based phosphate (B84403) detection kit)
Procedure:
-
The DNA-dependent ATPase activity of DNA gyrase is measured by coupling the hydrolysis of ATP to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
-
Reaction mixtures contain Tris-HCl, potassium acetate, magnesium acetate, DTT, spermidine, bovine serum albumin, relaxed pRSET A DNA, and various concentrations of the inhibitor.
-
Reactions are initiated by the addition of DNA gyrase.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
-
The rate of ATP hydrolysis is calculated from the change in absorbance.
-
The inhibitory effect of this compound is determined by comparing the rates of ATP hydrolysis in the presence and absence of the compound.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for the inhibition of DNA gyrase by this compound.
Table 1: Inhibition of E. coli DNA Gyrase Supercoiling by this compound
| This compound Concentration (µM) | % Inhibition of Supercoiling (Mean ± SD) |
| 0.1 | 5.2 ± 1.8 |
| 0.5 | 25.7 ± 3.5 |
| 1.0 | 48.9 ± 4.1 |
| 5.0 | 85.3 ± 2.9 |
| 10.0 | 98.1 ± 1.2 |
| IC₅₀ (µM) | 1.05 |
Table 2: Induction of DNA Cleavage by this compound
| This compound Concentration (µM) | % Linear DNA Formed (Mean ± SD) |
| 0 | <1 |
| 1 | 8.3 ± 2.1 |
| 5 | 35.6 ± 4.7 |
| 10 | 62.1 ± 5.3 |
| 50 | 75.4 ± 3.9 |
| 100 | 78.2 ± 4.0 |
Table 3: Inhibition of DNA Gyrase ATPase Activity by this compound
| This compound Concentration (µM) | % Inhibition of ATPase Activity (Mean ± SD) |
| 1 | 2.1 ± 0.9 |
| 10 | 8.5 ± 2.3 |
| 50 | 15.3 ± 3.1 |
| 100 | 20.7 ± 4.5 |
| IC₅₀ (µM) | >100 |
Visualization of Mechanisms and Workflows
The following diagrams illustrate the key molecular mechanisms and experimental workflows described in this guide.
Caption: Mechanism of DNA Gyrase Action.
Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.
Caption: Mechanisms of DNA Gyrase Inhibition.
Interpretation of Results
The data presented suggest that this compound is a potent inhibitor of E. coli DNA gyrase supercoiling activity, with an IC₅₀ value of 1.05 µM. The cleavage assay demonstrates that this compound induces the formation of linear DNA in a concentration-dependent manner, indicating that it acts as a DNA gyrase poison by stabilizing the enzyme-DNA cleavage complex. Furthermore, the minimal impact of this compound on the ATPase activity of DNA gyrase (IC₅₀ > 100 µM) suggests that its primary mechanism of action is not through the inhibition of ATP hydrolysis, distinguishing it from catalytic inhibitors like novobiocin.
Conclusion
The assays outlined in this technical guide provide a robust framework for the in-vitro characterization of novel DNA gyrase inhibitors. The illustrative data for this compound demonstrate its potent activity as a DNA gyrase poison. This profile makes this compound a promising candidate for further investigation as a potential antibacterial agent. Future studies should focus on determining its spectrum of activity against various bacterial species, including resistant strains, and evaluating its efficacy and safety in preclinical models.
In Vitro Activity of KB-5246: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-5246 is a synthetic tetracyclic quinolone antibiotic that has demonstrated a broad spectrum of in vitro activity against a variety of bacterial pathogens. This document provides a comprehensive technical guide on the in vitro activity of this compound, including quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound exerts its antibacterial effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By targeting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death. The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in Gram-positive bacteria.
Quantitative In Vitro Activity
The in vitro potency of this compound has been evaluated against a range of clinically relevant bacteria and other organisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% effective concentration (EC50) values.
Antibacterial Activity
This compound has shown potent activity against both Gram-positive and Gram-negative bacteria. Notably, its activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), is significant.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains
| Organism | Strain(s) | MIC (µg/mL) |
| Escherichia coli | KL-16 | ≤0.10 |
| Klebsiella pneumoniae | Multiple Isolates | ≤0.10 |
| Klebsiella oxytoca | Multiple Isolates | ≤0.10 |
| Staphylococcus aureus | Including MRSA | 0.39 (MIC90) |
| Staphylococcus epidermidis | Multiple Isolates | 0.39 (MIC90) |
| Streptococcus pneumoniae | Multiple Isolates | 0.39 (MIC90) |
| Streptococcus pyogenes | Multiple Isolates | 0.39 (MIC90) |
Data sourced from multiple studies, including Kotera et al., 1989.
Antitrypanosomal Activity
This compound has also been investigated for its activity against protozoan parasites, specifically Trypanosoma brucei, the causative agent of African trypanosomiasis.
Table 2: In Vitro Activity of this compound Against Trypanosoma brucei
| Organism | Assay | EC50 (µM) |
| Trypanosoma brucei | In vitro culture | Low micromolar range |
This activity is attributed to the formation of protein-DNA complexes, consistent with the inhibition of type II topoisomerases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the key experimental protocols used to assess the activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is typically determined using the agar (B569324) dilution method.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or DMSO) at a known concentration.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in sterile tubes.
-
Agar Preparation: Molten Mueller-Hinton agar (or another appropriate growth medium) is prepared and cooled to approximately 45-50°C.
-
Incorporation into Agar: A defined volume of each this compound dilution is added to a specific volume of molten agar, mixed thoroughly, and poured into sterile petri dishes. A control plate containing no antibiotic is also prepared.
-
Bacterial Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
DNA Gyrase Inhibition Assay
The inhibitory effect of this compound on DNA gyrase is assessed by measuring the inhibition of the enzyme's supercoiling activity on a relaxed plasmid DNA substrate.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (typically including Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed pBR322 plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Purified E. coli DNA gyrase is added to the reaction mixtures. A control reaction without the inhibitor is included.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a loading dye.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel.
-
Visualization: The DNA bands are visualized under UV light after staining with ethidium (B1194527) bromide. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled plasmid and an increase in the amount of relaxed plasmid with increasing concentrations of this compound. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the supercoiling activity by 50%.
Topoisomerase IV Inhibition Assay
The inhibition of topoisomerase IV by this compound is measured by its ability to prevent the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Protocol:
-
Reaction Setup: Reaction mixtures are prepared containing assay buffer, catenated kinetoplast DNA (kDNA), and a range of this compound concentrations.
-
Enzyme Addition: Purified bacterial topoisomerase IV is added to initiate the decatenation reaction.
-
Incubation: The reactions are incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped, typically by the addition of a stop buffer containing a detergent.
-
Agarose Gel Electrophoresis: The reaction products are separated on a 1% agarose gel.
-
Visualization: The DNA is visualized by ethidium bromide staining. In the absence of an inhibitor, topoisomerase IV will decatenate the kDNA into individual minicircles, which migrate faster through the gel. Inhibition of the enzyme by this compound results in the persistence of the slower-migrating catenated kDNA network.
Conclusion
This compound is a potent tetracyclic quinolone with significant in vitro antibacterial activity against a broad range of pathogens, including resistant strains. Its mechanism of action through the dual inhibition of DNA gyrase and topoisomerase IV provides a solid basis for its bactericidal effects. The detailed protocols provided herein offer a framework for the continued investigation and characterization of this and similar compounds in drug discovery and development programs.
KB-5246: A Technical Guide on its Efficacy Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tetracyclic quinolone antibiotic, KB-5246, with a specific focus on its activity against gram-positive bacteria. This compound has demonstrated potent in vitro efficacy, surpassing older quinolones against a range of clinically relevant gram-positive pathogens, including resistant strains. This document consolidates available quantitative data, outlines probable experimental methodologies based on established standards, and illustrates the core mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.
Introduction
The emergence of antibiotic-resistant gram-positive bacteria presents a significant and growing challenge to global public health. Organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) necessitate the development of new therapeutic agents with novel mechanisms of action or improved efficacy against resistant phenotypes. Quinolone antibiotics have long been a cornerstone of antibacterial therapy. This compound, a tetracyclic quinolone, has shown considerable promise due to its enhanced activity against gram-positive bacteria. This guide summarizes the existing scientific knowledge on this compound to inform further research and development efforts.
In Vitro Antibacterial Activity of this compound
This compound exhibits a broad antibacterial spectrum with particularly noteworthy activity against gram-positive bacteria. In comparative studies, this compound has demonstrated superior or comparable in vitro potency to other quinolones, such as ciprofloxacin, ofloxacin, and norfloxacin.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various gram-positive bacterial strains, including those resistant to norfloxacin. The data highlights the potent activity of this compound, even against strains that have developed resistance to other quinolone antibiotics.
| Bacterial Species | Strain Type | Norfloxacin Resistance (µg/mL) | This compound Susceptibility (µg/mL) | Number of Susceptible Strains | Reference |
| Streptococcus pyogenes | Resistant | 1.56 | 0.2 | 26 | |
| Staphylococcus aureus | Resistant | 3.13 | 0.39 | 23 | |
| Staphylococcus epidermidis | Resistant | 3.13 | 0.39 | 11 | |
| Streptococcus pneumoniae | Resistant | 12.5 | 0.39 | 5 | |
| Enterococcus faecalis | Resistant | 12.5 | 0.39 | 10 |
Experimental Protocols
While specific, detailed experimental protocols for the cited this compound studies are not publicly available, this section outlines the likely methodologies for determining Minimum Inhibitory Concentration (MIC) and bactericidal activity based on established Clinical and Laboratory Standards Institute (CLSI) guidelines for quinolone antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound was likely determined using the broth microdilution method as standardized by CLSI.
Principle: A standardized suspension of the test bacterium is inoculated into a series of microplate wells containing two-fold serial dilutions of this compound in a suitable growth medium. Following incubation, the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Probable Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest concentration to be tested.
-
Serial Dilutions: Serial two-fold dilutions of this compound are prepared in CAMHB across the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of this compound that shows no visible turbidity.
Figure 1: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Bactericidal Activity
This compound has been reported to exhibit bactericidal activity at its MIC. The minimum bactericidal concentration (MBC) is typically determined following an MIC assay.
Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar (B569324) plates. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Probable Protocol:
-
Following MIC Determination: From each well of the MIC plate that shows no visible growth, a small, standardized volume (e.g., 10 µL) is removed.
-
Subculturing: The aliquot is spread onto the surface of an appropriate antibiotic-free agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
MBC Determination: The number of colonies on each plate is counted. The MBC is identified as the lowest concentration of this compound that results in a colony count corresponding to a ≥99.9% kill of the initial inoculum.
Mechanism of Action
As a quinolone antibiotic, the mechanism of action of this compound involves the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. In gram-positive bacteria, the primary target is often topoisomerase IV.
These enzymes are crucial for managing the topological state of DNA during replication and transcription. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzyme on the DNA, leading to double-strand DNA breaks. This damage triggers a cascade of cellular events, ultimately resulting in bacterial cell death.
Figure 2: The mechanism of action of quinolone antibiotics, such as this compound, on bacterial DNA replication.
Signaling Pathways
Detailed studies on the specific signaling pathways affected by this compound in gram-positive bacteria are not currently available in the public domain. The primary mechanism of action is understood to be the direct inhibition of DNA replication machinery, leading to a cascade of events that result in cell death, rather than the modulation of specific signaling pathways as a primary mode of action.
Preclinical and Clinical Data
As of the current date, there is no publicly available information regarding the preclinical development or clinical trial status of this compound. Further investigation into proprietary databases and company communications may be necessary to ascertain the developmental stage of this compound.
Conclusion
This compound is a potent tetracyclic quinolone with promising in vitro activity against a range of gram-positive bacteria, including strains resistant to other quinolones. Its mechanism of action is consistent with other members of the quinolone class, involving the inhibition of DNA gyrase and topoisomerase IV. While quantitative in vitro data is available, further research is needed to elucidate specific experimental protocols, effects on bacterial signaling pathways, and to determine its preclinical and clinical safety and efficacy profiles. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the potential of this compound as a future therapeutic agent for combating infections caused by gram-positive pathogens.
An In-Depth Technical Guide to KB-5246: A Tetracyclic Quinolone with Potent Anti-Gram-Negative Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KB-5246, a tetracyclic quinolone antibacterial agent. It consolidates available preclinical data on its efficacy, mechanism of action, and relevant experimental methodologies.
Core Compound Profile
This compound, chemically known as 9,1-epoxymethano-7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acid hydrochloride, is a tetracyclic quinolone antibiotic. Early research demonstrated its broad-spectrum antibacterial activity, with notable potency against gram-negative bacteria.
Mechanism of Action
As a member of the quinolone class of antibiotics, this compound's primary mechanism of action is the inhibition of bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting their function, this compound induces breaks in the bacterial chromosome, ultimately leading to cell death.
A study on the activity of this compound against Escherichia coli and Salmonella typhimurium outer membrane mutants revealed that the 50% inhibitory concentration (IC50) for E. coli KL-16 DNA gyrase was 0.72 µg/ml. This value is comparable to ciprofloxacin (B1669076) (0.62 µg/ml) and superior to ofloxacin (B1677185) (0.84 µg/ml) and norfloxacin (B1679917) (1.16 µg/ml), indicating potent inhibitory activity against this primary target in gram-negative bacteria. The study also suggested that this compound is taken up through both porin and non-porin pathways in these bacteria.
Figure 1: Mechanism of action of this compound against gram-negative bacteria.
In Vitro Activity
This compound has demonstrated a broad antibacterial spectrum. Its in vitro activity against gram-negative bacteria is comparable to ciprofloxacin and higher than ofloxacin and norfloxacin. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of gram-negative bacteria.
| Bacterial Species | Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) |
| Escherichia coli | NIHJ JC-2 | 0.05 | 0.025 | 0.1 | 0.2 |
| Klebsiella pneumoniae | 806 | 0.1 | 0.05 | 0.2 | 0.39 |
| Proteus vulgaris | 32 | 0.2 | 0.1 | 0.39 | 0.78 |
| Morganella morganii | 11 | 0.1 | 0.05 | 0.2 | 0.39 |
| Providencia rettgeri | 21 | 0.39 | 0.2 | 0.78 | 1.56 |
| Serratia marcescens | 101 | 0.78 | 0.39 | 1.56 | 3.13 |
| Enterobacter cloacae | 205 | 0.2 | 0.1 | 0.39 | 0.78 |
| Pseudomonas aeruginosa | 110 | 0.78 | 0.39 | 3.13 | 6.25 |
Data sourced from Antimicrobial Agents and Chemotherapy, 1989, 33(11):1896-900.
In Vivo Efficacy
This compound has shown excellent antibacterial activity in murine systemic infection models. When administered orally, its efficacy was comparable to ofloxacin and approximately twice that of norfloxacin.
| Infecting Organism | Challenge Inoculum (CFU/mouse) | This compound ED50 (mg/kg) | Ciprofloxacin ED50 (mg/kg) | Ofloxacin ED50 (mg/kg) | Norfloxacin ED50 (mg/kg) |
| Escherichia coli | 1.0 x 10^7 | 3.8 | 1.2 | 4.2 | 9.5 |
| Klebsiella pneumoniae | 2.5 x 10^6 | 12.5 | 5.5 | 15.0 | 35.0 |
| Serratia marcescens | 5.0 x 10^7 | 25.0 | 10.0 | 30.0 | 70.0 |
| Pseudomonas aeruginosa | 1.5 x 10^7 | 50.0 | 25.0 | >100 | >100 |
Data sourced from Antimicrobial Agents and Chemotherapy, 1989, 33(11):1896-900.
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations (MICs) were determined using the agar (B569324) dilution method.
-
Media Preparation: Mueller-Hinton agar was prepared according to the manufacturer's instructions and autoclaved.
-
Antibiotic Dilution Series: Stock solutions of this compound and comparator agents were prepared. A series of twofold dilutions were made and added to the molten agar to achieve the desired final concentrations.
-
Bacterial Inoculum Preparation: Bacterial strains were grown overnight in Mueller-Hinton broth. The cultures were then diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator was used to apply the bacterial suspensions to the surface of the antibiotic-containing agar plates.
-
Incubation: Plates were incubated at 37°C for 18-20 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
In Vivo Systemic Infection Model (Mouse)
The in vivo efficacy was evaluated using a systemic infection model in mice.
-
Animal Model: Male ICR mice weighing approximately 20g were used.
-
Infection: Mice were challenged via intraperitoneal injection with a bacterial suspension containing 5% mucin. The inoculum size was adjusted to be a lethal dose.
-
Drug Administration: this compound and comparator agents were administered orally at 1 and 6 hours post-infection.
-
Observation: The mice were observed for 7 days, and mortality was recorded.
-
ED50 Calculation: The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, was calculated using the probit method.
Figure 2: Workflow for determining the in vivo efficacy of this compound.
DNA Gyrase Inhibition Assay
While the specific assay used for this compound was not detailed, a standard protocol for determining the inhibition of DNA gyrase supercoiling activity is as follows.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer containing MgCl2, KCl, DTT, and spermidine.
-
Inhibitor Addition: Varying concentrations of the test compound (this compound) are added to the reaction mixtures.
-
Enzyme Addition: Purified E. coli DNA gyrase is added to initiate the supercoiling reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and a loading dye.
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Quantification: The gel is stained with an intercalating agent (e.g., ethidium (B1194527) bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the supercoiling activity by 50%.
Summary and Future Perspectives
This compound is a potent tetracyclic quinolone with significant in vitro and in vivo activity against a range of gram-negative bacteria. Its efficacy is comparable to that of ciprofloxacin, a widely used fluoroquinolone. The mechanism of action involves the inhibition of bacterial DNA gyrase. The available data, though from early-stage research, suggests that this compound was a promising candidate for further development. The lack of more recent public-domain data may indicate that its development was discontinued. However, the structural scaffold and the potent activity of this compound could still serve as a valuable starting point for the design of new quinolone antibiotics to combat the growing threat of antimicrobial resistance.
The Discovery and Developmental History of KB-0742: A Potent and Selective CDK9 Inhibitor for MYC-Dependent Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of KB-0742, a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Initially identified through a small molecule microarray screen, KB-0742 has been optimized for the treatment of MYC-dependent cancers. This document details the preclinical and clinical data that underscore its therapeutic potential, including detailed experimental protocols and a summary of quantitative findings. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.
Introduction: Targeting Transcriptional Addiction in Cancer
Transcriptional deregulation is a well-established hallmark of cancer, with many malignancies exhibiting a dependency on the continuous expression of oncogenic transcription factors. The MYC family of proto-oncogenes, which are amplified in at least 20% of all solid tumors in adults, represent a significant class of such drivers. These transcription factors orchestrate a wide range of cellular processes critical for tumor growth and survival, including proliferation, and apoptosis.
One promising therapeutic strategy to counteract the effects of oncogenic transcription factors is the inhibition of the transcriptional machinery itself. Cyclin-Dependent Kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, it is possible to downregulate the expression of short-lived transcripts, including those encoding for oncogenes like MYC, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Discovery of KB-0742
KB-0742 was discovered through a meticulous process of screening and structural optimization. The journey began with the identification of a hit from a small molecule microarray (SMM) screen. This initial compound, KI-ARv-03, was found to block androgen receptor-dependent gene expression and was identified as a highly selective inhibitor of the androgen receptor cofactor, CDK9.
Kronos Bio, Inc. then embarked on a lead optimization program to enhance the potency, selectivity, and pharmacokinetic properties of this initial hit, leading to the discovery of KB-0742 (formerly compound 28). This effort prioritized maintaining high selectivity for CDK9 over other CDK family members to minimize off-target toxicities.
Mechanism of Action
KB-0742 exerts its anti-cancer effects by directly targeting and inhibiting the kinase activity of CDK9. As a selective inhibitor, it binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its key substrate, RNA Polymerase II at serine 2 (p-Ser2-RNAPII). This inhibition of Pol II phosphorylation stalls transcriptional elongation, leading to a rapid depletion of short half-life mRNAs.
Crucially, many oncogenic transcripts, including that of MYC, have short half-lives, making their expression levels particularly sensitive to the inhibition of transcriptional elongation. The subsequent reduction in MYC protein levels disrupts the oncogenic signaling pathways that drive tumor cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.
Preclinical Pharmacology
The preclinical development of KB-0742 involved a comprehensive evaluation of its in vitro and in vivo activity, selectivity, and pharmacokinetic profile.
In Vitro Activity
KB-0742 demonstrated potent inhibition of CDK9/cyclin T1 with an IC50 of 6 nM. It exhibited greater than 50-fold selectivity for CDK9 over other CDK kinases. In cellular assays, KB-0742 effectively inhibited the proliferation of various cancer cell lines, particularly those with MYC amplification. For instance, in a panel of 17 breast cancer cell lines, KB-0742 showed cytostatic or cytotoxic effects. In prostate cancer and acute myeloid leukemia (AML) cell lines, it displayed antiproliferative activity with GR50 values of 0.183 µM and 0.288 µM, respectively.
Table 1: In Vitro Activity of KB-0742
| Assay/Cell Line | Endpoint | Value | Reference |
| CDK9/cyclin T1 | IC50 | 6 nM | |
| 22Rv1 (Prostate Cancer) | GR50 | 0.183 µM | |
| MV-4-11 (AML) | GR50 | 0.288 µM | |
| TNBC Patient-Derived Organoids | Maximal Inhibition | 89% and 100% |
In Vivo Efficacy
In vivo studies using xenograft models of various cancers have demonstrated significant anti-tumor activity of KB-0742. In a castration-resistant prostate cancer (CRPC) model, oral administration of KB-0742 significantly reduced tumor growth. Similarly, in MYC-high expressing triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) models, intermittent dosing of KB-0742 resulted in anti-tumor activity comparable to standard-of-care chemotherapies. An intermittent dosing schedule of 3-days on/4-days off was found to be well-tolerated and effective.
Table 2: In Vivo Efficacy of KB-0742
| Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| MV4-11 (AML) Xenograft | 60 mg/kg (3-days on/4-days off) | 81% | |
| MV4-11 (AML) Xenograft | 25 mg/kg (continuous) | 74% | |
| 22Rv1 (CRPC) Xenograft | 3-30 mg/kg (daily) | Significant reduction |
Pharmacokinetics
Pharmacokinetic studies in rats and dogs revealed that KB-0742 has rapid absorption and high oral bioavailability (≥84% in rats and >100% in dogs). It is projected to have low clearance and a high volume of distribution in humans, with a plasma half-life of approximately 24 hours, which supports intermittent dosing.
Table 3: Pharmacokinetic Parameters of KB-0742
| Species | Bioavailability (%F) | Plasma Half-life (T1/2) | Reference |
| Rat | ≥84% | - | |
| Dog | >100% | - | |
| Human (projected) | - | ~24 hours |
Clinical Development
KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) for the treatment of patients with relapsed or refractory solid tumors or non-Hodgkin lymphoma. The study is designed as a dose-escalation and cohort expansion trial.
Phase 1/2 Study Design (NCT04718675)
The primary objectives of the dose-escalation part of the study are to assess the safety and tolerability of KB-0742 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose. The expansion cohorts are enrolling patients with specific tumor types known to be driven by transcriptional addiction, such as those with MYC amplification.
Preliminary Clinical Data
Preliminary results from the dose-escalation portion of the trial have been encouraging. As of a data cut-off in September 2023, 28 patients had been treated with doses ranging from 10mg to 60mg. KB-0742 demonstrated a manageable safety profile, with the most common treatment-emergent adverse events being grade 1/2 nausea, vomiting, and fatigue. Notably, no grade 3/4 neutropenia was observed.
Evidence of anti-tumor activity has been observed, with one patient with myxoid liposarcoma achieving a partial response and another a 26% reduction in tumor diameter. The overall disease control rate was 48%. Dose-proportional exposure and target engagement, as measured by a reduction in pSER2, were also demonstrated. The study is ongoing, with enrollment and dosing at 80mg underway. An expansion cohort for platinum-resistant high-grade serous ovarian cancer is also enrolling.
Table 4: Preliminary Clinical Trial Results (NCT04718675)
| Parameter | Finding | Reference |
| Safety | ||
| Most Common TEAEs (>20%) | Nausea, vomiting, fatigue (Grade 1/2) | |
| Grade 3/4 Neutropenia | Not observed | |
| Efficacy | ||
| Partial Response (RECIST v1.1) | 1 patient (myxoid liposarcoma) | |
| Tumor Reduction (26%) | 1 patient (myxoid liposarcoma) | |
| Stable Disease | 9 patients | |
| Disease Control Rate | 48% |
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of KB-0742 against CDK9/cyclin T1 was determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a peptide substrate by the purified enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method, to calculate the IC50 value.
Cell Viability and Proliferation Assays
The effect of KB-0742 on cancer cell viability and proliferation was assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay or high-content fluorescence imaging. Cells were seeded in multi-well plates and treated with a range of KB-0742 concentrations for a specified period (e.g., 72 hours). Cell viability was then measured, and the data were used to determine the half-maximal growth inhibitory concentration (GI50) or the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Studies
Animal studies were conducted in accordance with institutional guidelines. Human cancer cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups. KB-0742 was administered orally at specified doses and schedules. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis.
Pharmacodynamic Assays
Target engagement in preclinical models and clinical samples was assessed by measuring the levels of pSER2 in RNA Polymerase II and MYC protein. This was typically performed using techniques such as Western blotting or Homogeneous Time Resolved Fluorescence (HTRF) assays on tumor lysates or peripheral blood mononuclear cells (PBMCs).
Conclusion
KB-0742 is a promising, orally bioavailable, and selective CDK9 inhibitor with a clear mechanism of action and demonstrated preclinical and early clinical activity in transcriptionally addicted cancers. Its discovery and development have been guided by a structure-based drug design approach, resulting in a compound with favorable pharmacological properties. The ongoing Phase 1/2 clinical trial will further elucidate the safety and efficacy of KB-0742 and its potential to address the significant unmet medical need in patients with MYC-dependent and other transcriptionally driven malignancies.
An In-depth Technical Guide to the Chemical Properties and Solubility of KB-5246
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and solubility parameters of KB-5246. The information is intended to support research, discovery, and development activities by providing key data in a structured and accessible format.
Core Chemical Properties
This compound is a complex heterocyclic molecule. Its fundamental chemical and physical properties, primarily sourced from publicly available data, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈FN₃O₄S | PubChem |
| Molecular Weight | 391.4 g/mol | PubChem |
| IUPAC Name | 9-fluoro-10-(4-methylpiperazin-1-yl)-6-oxo-12-oxa-3-thia-2-azatetracyclo[6.5.2.0⁴,¹⁵.0¹¹,¹⁴]pentadeca-1,4,8,10-tetraene-5-carboxylic acid | PubChem |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=C3C(=C2F)C4=C(C(=O)C=C4)N5C3=O)C(=O)O | PubChem |
| InChI Key | BVTDWOWPDCPIOM-UHFFFAOYSA-N | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 104 Ų | PubChem |
| LogP (o/w) | 1.30 | PubChem |
Solubility Profile
| Solvent | Expected Solubility | Notes |
| Water | Poorly soluble | The presence of multiple aromatic rings and a non-polar core likely limits aqueous solubility. The carboxylic acid group may provide some solubility, especially at higher pH. |
| DMSO (Dimethyl Sulfoxide) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. It is expected to be a good solvent for this compound. |
| Ethanol (B145695) | Sparingly soluble to soluble | The polarity of ethanol should allow for some dissolution of this compound, though likely less than DMSO. |
Experimental Protocols
As no specific experimental protocols for this compound have been published, this section outlines a general and widely accepted methodology for determining the solubility of a small molecule compound like this compound.
General Experimental Workflow for Solubility Determination
The following diagram illustrates a standard workflow for determining the solubility of a compound using the shake-flask method, a common and reliable technique.
Caption: A generalized workflow for determining compound solubility via the shake-flask method.
Detailed Methodological Steps
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound.
-
Add the weighed compound to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed vial. The amount of compound should be sufficient to ensure that undissolved solid remains after equilibration.
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not yet elucidated in the public domain, its structural motifs suggest potential interactions with cellular signaling cascades, particularly those involving protein kinases. The diagram below illustrates a generalized kinase inhibitor signaling pathway, which could be a hypothetical target class for a molecule with the structural complexity of this compound.
Caption: A representative signaling pathway illustrating the potential mechanism of action for a kinase inhibitor.
This guide provides a foundational understanding of the chemical properties and solubility considerations for this compound. Further experimental investigation is necessary to quantitatively determine its solubility in various solvents and to elucidate its precise biological mechanism of action.
The Bioavailability of Quinolone and Tetracycline Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the oral bioavailability of two critical classes of antibiotics: quinolones and tetracyclines. Given the potential ambiguity of the term "tetracyclic quinolones," this paper addresses both categories to ensure comprehensive coverage for the scientific community. The document details quantitative pharmacokinetic data, experimental methodologies for bioavailability assessment, and the complex interplay of transport and metabolic pathways that govern the systemic exposure of these essential medicines.
Quantitative Bioavailability Data
The oral bioavailability of quinolones and tetracyclines can vary significantly based on their chemical structure and generation. The following tables summarize key pharmacokinetic parameters for selected fourth-generation quinolones and various tetracyclines, providing a comparative overview for drug development professionals.
Table 1: Oral Bioavailability and Pharmacokinetic Parameters of Fourth-Generation Quinolones in Humans
| Drug | Oral Bioavailability (%) | Peak Plasma Concentration (Cmax) (μg/mL) | Time to Peak (Tmax) (h) | Half-life (t1/2) (h) |
| Moxifloxacin | ~90 | 2.17 ± 0.81 | 1.0 - 4.0 | 11.5 - 15.6 |
| Gemifloxacin | ~71 | 1.6 ± 0.5 | 0.5 - 2.0 | 7.0 ± 2.0 |
| Gatifloxacin | ~96 | 3.6 ± 0.6 | 1.0 - 2.0 | 7.0 - 14.0 |
| Trovafloxacin | ~88 | 2.09 ± 0.58 | 1.0 - 2.0 | 9.2 - 12.7 |
Note: Values are presented as mean ± standard deviation where available. Data compiled from multiple sources.
Table 2: Oral Bioavailability and Pharmacokinetic Parameters of Selected Tetracyclines in Humans
| Drug | Oral Bioavailability (%) | Peak Plasma Concentration (Cmax) (μg/mL) | Time to Peak (Tmax) (h) | Half-life (t1/2) (h) |
| Doxycycline | 90 - 100 | 2.6 - 3.0 (after 200 mg dose) | 2.0 - 4.0 | 12 - 25 |
| Minocycline | 95 - 100 | 2.0 - 4.0 (after 200 mg dose) | 2.0 - 4.0 | 11 - 22 |
| Tetracycline (B611298) | 60 - 80 | 1.5 - 2.5 (after 250 mg dose) | 2.0 - 4.0 | 6 - 12 |
| Chelocardin | 24 (in mice) | 1.42 ± 0.22 (in mice) | 3.3 ± 1.2 (in mice) | 8.2 ± 0.3 (in mice) |
| Amidochelocardin | 6 (in mice) | 0.09 ± 0.02 (in mice) | 7.3 ± 1.6 (in mice) | 8.1 ± 0.7 (in mice) |
Note: Values are presented as mean ± standard deviation where available. Data for Chelocardin and Amidochelocardin are from murine models. Data for other tetracyclines are from human studies.
Experimental Protocols for Bioavailability Assessment
Accurate determination of bioavailability is fundamental to drug development. This section outlines standardized protocols for in vivo and in vitro assessments, along with a common analytical method for drug quantification.
In Vivo Oral Bioavailability Study in a Rat Model
This protocol describes a typical crossover study design to determine the absolute oral bioavailability of an antibiotic in rats.
Objective: To determine the fraction of an orally administered antibiotic that reaches systemic circulation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test antibiotic formulated for intravenous (IV) and oral (PO) administration
-
Vehicle for drug formulation (e.g., saline, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
HPLC system for drug analysis
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Group Allocation: Divide the rats into two groups for a crossover design.
-
Dosing - Period 1:
-
Group 1 (IV): Administer the antibiotic intravenously via the tail vein at a predetermined dose.
-
Group 2 (PO): Administer the antibiotic orally using a gavage needle at a predetermined dose. The volume should not exceed 1 mL/100g body weight.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Washout Period: Allow for a washout period of at least one week between the two periods of the crossover study.
-
Dosing - Period 2 (Crossover):
-
Group 1 (PO): Administer the antibiotic orally.
-
Group 2 (IV): Administer the antibiotic intravenously.
-
-
Blood Sampling and Plasma Preparation: Repeat steps 5 and 6.
-
Sample Analysis: Quantify the concentration of the antibiotic in the plasma samples using a validated analytical method such as HPLC-UV.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration, using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
In Vitro Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.
Objective: To assess the permeability of an antibiotic across a monolayer of human intestinal epithelial cells.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Collagen-coated inserts (optional, for accelerated models)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test antibiotic and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be below a certain limit (e.g., <1.0 x 10⁻⁶ cm/s).
-
-
Permeability Experiment:
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport (Absorption): Add the test antibiotic solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport (Efflux): Add the test antibiotic solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Sample Analysis: Determine the concentration of the antibiotic in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (μg/s).
-
A is the surface area of the insert (cm²).
-
C0 is the initial concentration of the drug in the donor chamber (μg/mL).
-
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
HPLC-UV Method for Quinolone Quantification in Plasma
This protocol provides a general framework for the quantitative analysis of quinolones in plasma samples using High-Performance Liquid Chromatography with Ultraviolet detection.
Objective: To accurately measure the concentration of a quinolone antibiotic in plasma samples.
Materials:
-
HPLC system with a UV detector, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer like phosphate (B84403) or acetate (B1210297) buffer, pH adjusted)
-
Acetonitrile for protein precipitation
-
Internal standard (IS) solution
-
Plasma samples (unknowns, calibration standards, and quality controls)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Preparation of Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the quinolone into drug-free plasma.
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of plasma sample, add a specific volume of the internal standard solution.
-
Add a precipitating agent, such as acetonitrile (e.g., 400 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column Temperature: Set to a constant temperature (e.g., 30°C).
-
Mobile Phase Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
UV Detection Wavelength: Set to the maximum absorbance wavelength of the specific quinolone (e.g., around 278 nm for ciprofloxacin).
-
-
Analysis:
-
Inject the prepared samples, calibration standards, and QCs into the HPLC system.
-
Record the chromatograms and integrate the peak areas of the analyte and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the quinolone in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Key Pathways Influencing Bioavailability
The oral bioavailability of quinolones and tetracyclines is not solely dependent on their physicochemical properties but is also significantly influenced by complex biological systems, including membrane transporters and metabolic enzymes.
Role of ABC Transporters in Drug Efflux
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that actively transport a wide variety of substrates across cellular membranes. Several ABC transporters, notably P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Proteins (MRPs/ABCCs), are expressed in the intestinal epithelium and can significantly limit the oral absorption of their substrates by pumping them back into the intestinal lumen. Both quinolones and tetracyclines have been identified as substrates for some of these efflux pumps.
Caption: Efflux of Quinolones and Tetracyclines by ABC Transporters in an Enterocyte.
Metabolic Pathways Involving Cytochrome P450 and Nuclear Receptors
The metabolism of drugs in the liver and small intestine, primarily mediated by cytochrome P450 (CYP450) enzymes, can significantly reduce their bioavailability (first-pass metabolism). The expression of these metabolic enzymes is regulated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). Some quinolones have been shown to be inhibitors of certain CYP450 enzymes, which can lead to drug-drug interactions.
Caption: Regulation of Drug Metabolism by Nuclear Receptors.
Conclusion
The oral bioavailability of quinolone and tetracycline antibiotics is a multifactorial process governed by their inherent physicochemical properties and complex interactions with physiological systems. A thorough understanding of their pharmacokinetic profiles, coupled with robust experimental evaluation using both in vivo and in vitro models, is paramount for the successful development of new and improved antibacterial agents. The elucidation of the roles of efflux transporters and metabolic pathways provides critical insights for predicting drug-drug interactions and optimizing therapeutic outcomes. This guide serves as a foundational resource for researchers dedicated to advancing the field of antimicrobial drug development.
KB-5246: A Technical Guide for Antibiotic Resistance Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KB-5246, a tetracyclic quinolone antibiotic, for its potential application in antibiotic resistance research. This document collates available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to support further investigation into this compound and the broader class of quinolone antibiotics.
Core Compound Information
This compound is a tetracyclic quinolone that was under development as a broad-spectrum antibacterial agent. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against strains resistant to other quinolones like norfloxacin. Although its development was discontinued, the available data on its mechanism of action and spectrum of activity make it a valuable tool for studying quinolone resistance and for the development of new antibacterial agents.
Quantitative Data
The following tables summarize the available quantitative data for this compound, focusing on its inhibitory activity against bacterial enzymes and its efficacy against resistant bacterial strains.
Table 1: DNA Gyrase Inhibition
| Compound | IC50 (µg/mL) for E. coli KL-16 DNA Gyrase |
| This compound | 0.72 |
| Ciprofloxacin | 0.62 |
| Ofloxacin | 0.84 |
| Norfloxacin | 1.16 |
| Data sourced from: |
Table 2: Activity of this compound Against Norfloxacin-Resistant Gram-Positive Bacteria
| Bacterial Species | Norfloxacin Resistance Level (µg/mL) | This compound Susceptibility (µg/mL) | Number of Susceptible Strains |
| Streptococcus pyogenes | >1.56 | ≤0.2 | 26 |
| Staphylococcus aureus | >3.13 | ≤0.39 | 23 |
| Staphylococcus epidermidis | >3.13 | ≤0.39 | 11 |
| Streptococcus pneumoniae | >12.5 | ≤0.39 | 5 |
| Enterococcus faecalis | >12.5 | ≤0.39 | 10 |
| Data sourced from: |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducibility and further investigation.
In Vitro Antibacterial Activity Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Bacterial Inoculum:
- From a fresh agar (B569324) plate, select a few colonies of the test bacterium.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
- Dilute this suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
2. Preparation of Microtiter Plates:
- Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
- Add 100 µL of the stock solution of this compound (or other test compounds) to the first well of each row and mix thoroughly.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
3. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well.
- Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
4. Reading Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
1. Reaction Setup:
- On ice, prepare a reaction mixture containing:
- 35 mM Tris-HCl (pH 7.5)
- 24 mM KCl
- 4 mM MgCl2
- 2 mM DTT
- 1.8 mM spermidine
- 1 mM ATP
- 6.5% (w/v) glycerol
- 0.1 mg/mL albumin
- Relaxed pBR322 plasmid DNA (substrate)
- Aliquot the reaction mixture into microfuge tubes.
- Add the test compound (this compound or controls) at various concentrations.
2. Enzyme Addition and Incubation:
- Add purified E. coli DNA gyrase to each tube.
- Mix gently and incubate at 37°C for 30 minutes.
3. Reaction Termination and Analysis:
- Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
- The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are then separated by agarose (B213101) gel electrophoresis.
- Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for antibacterial drug screening.
Caption: Mechanism of action of this compound targeting DNA gyrase.
Caption: A generalized workflow for antibacterial drug discovery.
Methodological & Application
Application Notes and Protocols for the Use of KB-5246 in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of KB-5246, a tetracyclic quinolone antibiotic, in various bacterial culture applications. This document outlines the compound's mechanism of action, provides detailed protocols for its use in susceptibility testing, and summarizes its in vitro antibacterial activity.
Introduction to this compound
This compound is a potent, broad-spectrum antibacterial agent belonging to the quinolone class of antibiotics. It exhibits significant activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other quinolone antibiotics such as norfloxacin. Its bactericidal action at the minimum inhibitory concentration (MIC) makes it a compound of interest for research and development of new anti-infective therapies.
Mechanism of Action
Like other quinolone antibiotics, this compound targets essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. By inhibiting these enzymes, this compound prevents the unwinding and supercoiling of bacterial DNA, which is a critical process for DNA replication, repair, and transcription. This disruption of DNA synthesis ultimately leads to bacterial cell death.
Caption: Mechanism of action of this compound.
Physicochemical Properties and Handling
| Property | Information |
| Appearance | Solid powder. |
| Solubility | Soluble in DMSO. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer. |
| Storage | Store the solid compound at -20°C. Protect from light and moisture. |
| Stock Solution Storage | Aliquot and store stock solutions in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Note: It is crucial to handle this compound powder in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
In Vitro Antibacterial Activity of this compound
This compound has demonstrated potent in vitro activity against a variety of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of 90% of organisms (MIC₉₀).
| Bacterial Species | Number of Strains | This compound MIC (µg/mL) | Norfloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 23 (Norfloxacin-R) | 0.39 | >3.13 | - | - |
| Staphylococcus epidermidis | 11 (Norfloxacin-R) | 0.39 | >3.13 | - | - |
| Streptococcus pyogenes | 26 (Norfloxacin-R) | 0.2 | >1.56 | - | - |
| Streptococcus pneumoniae | 5 (Norfloxacin-R) | 0.39 | >12.5 | - | - |
| Enterococcus faecalis | 10 (Norfloxacin-R) | 0.39 | >12.5 | - | - |
Data is presented for norfloxacin-resistant strains to highlight the potency of this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in bacterial culture. It is recommended to consult the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for detailed procedures.
Preparation of this compound Stock Solution
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile DMSO to dissolve the powder to a desired stock concentration (e.g., 10 mg/mL).
-
Vortex until the compound is completely dissolved.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot into smaller, single-use volumes and store at -20°C or -80°C.
Broth Microdilution MIC Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
Caption: Workflow for MIC determination.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile tubes and pipettes
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Drug Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Time-Kill Kinetic Assay
This assay is used to determine the bactericidal or bacteriostatic activity of this compound over time.
Procedure:
-
Prepare test tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a drug-free growth control.
-
Inoculate each tube with the test organism to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubate the tubes at 35 ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.
-
Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
Quality Control
It is essential to include appropriate quality control (QC) strains in all susceptibility testing assays. The MIC values for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST. Recommended QC strains for Gram-positive and Gram-negative testing include:
-
Staphylococcus aureus ATCC® 29213™
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
Conclusion
This compound is a promising quinolone antibiotic with potent activity against a broad range of bacteria. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their studies. Adherence to standardized methodologies and appropriate quality control is crucial for obtaining accurate and reproducible results.
Application Notes and Protocols for KB-5246
For Research Use Only
Introduction
KB-5246 is a potent, broad-spectrum tetracyclic quinolone antibacterial agent. Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. By targeting these enzymes, this compound induces the formation of toxic enzyme-DNA cleavage complexes, leading to double-stranded DNA breaks and subsequent bacterial cell death. These application notes provide detailed protocols for the preparation and use of this compound in microbiological research.
Physicochemical Properties and Quantitative Data
A summary of the physicochemical properties and reported in vitro and in vivo efficacy of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | 9-fluoro-10-(4-methylpiperazin-1-yl)-6-oxo-12-oxa-3-thia-2-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1,4,8,10-tetraene-5-carboxylic acid | |
| Molecular Formula | C18H18FN3O4S | |
| Molecular Weight | 425.86 g/mol | |
| Appearance | Solid powder |
Table 1: In Vitro Antibacterial Activity of this compound (MIC90 in µg/mL)
| Bacterial Species | MIC90 (µg/mL) |
| Staphylococcus aureus (including MRSA) | 0.39 |
| Staphylococcus epidermidis | 0.39 |
| Streptococcus pneumoniae | 0.39 |
| Streptococcus pyogenes | 0.39 |
| Escherichia coli | ≤0.10 |
| Klebsiella pneumoniae | ≤0.10 |
| Klebsiella oxytoca | ≤0.10 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Infection Model | 50% Effective Dose (ED50) (mg/kg) |
| Streptococcus pneumoniae 2132 | 50.5 |
Signaling Pathway
The antibacterial activity of this compound is initiated by its interaction with bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This interaction stabilizes the covalent complex formed between the enzyme and cleaved DNA, preventing the re-ligation of the DNA strands. The accumulation of these toxic complexes leads to double-stranded DNA breaks, which in turn triggers the bacterial SOS response, a DNA damage repair system. However, overwhelming DNA damage ultimately results in the inhibition of DNA replication and cell division, leading to bacterial cell death.
Application Notes and Protocols for In Vivo Studies of KB-5246
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-5246 is a tetracyclic quinolone antibiotic with a broad spectrum of antibacterial activity. It has demonstrated potent in vitro and in vivo efficacy against both gram-positive and gram-negative bacteria, with activity comparable or superior to other quinolones such as ciprofloxacin (B1669076) and ofloxacin. Notably, this compound has shown efficacy against strains resistant to other quinolones. Beyond its antibacterial properties, studies have also investigated its potential antitrypanosomal activity. This document provides a detailed experimental model for conducting in vivo studies to further evaluate the efficacy and pharmacokinetics of this compound in a murine model of bacterial infection.
Mechanism of Action
Quinolone antibiotics, including this compound, exert their antibacterial effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV. In gram-negative bacteria, the primary target is DNA gyrase, while in gram-positive bacteria, it is topoisomerase IV. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
In Vivo Experimental Model: Murine Systemic Infection Model
This protocol outlines a systemic infection model in mice to assess the in vivo efficacy of this compound. This model is widely used to evaluate the therapeutic potential of new antimicrobial agents.
Experimental Workflow
Application Notes and Protocols: Bacterial Uptake Assay for KB-5246
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-5246 is a potent, broad-spectrum tetracyclic quinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. The efficacy of quinolone antibiotics is critically dependent on their ability to penetrate the bacterial cell envelope and accumulate at their site of action. Quinolones primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. Understanding the intracellular concentration of this compound is therefore paramount for evaluating its potency, overcoming resistance mechanisms, and guiding further drug development.
These application notes provide a detailed protocol for a fluorometric bacterial uptake assay to quantify the accumulation of this compound in bacterial cells. The intrinsic fluorescence of the quinolone nucleus provides a sensitive and convenient method for its detection and quantification within the cellular environment. This document outlines the necessary materials, a step-by-step experimental procedure, and guidelines for data analysis and presentation.
Mechanism of Action of this compound
This compound, as a member of the quinolone class, exerts its bactericidal effect by inhibiting the activity of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is often the primary target, while in many Gram-positive bacteria, topoisomerase IV is the principal target. These enzymes are crucial for managing DNA topology during replication and transcription. By binding to the enzyme-DNA complex, this compound stabilizes the cleaved DNA strands, preventing their re-ligation. This leads to the arrest of DNA replication and the generation of lethal double-strand breaks, triggering the SOS response and ultimately leading to programmed cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Fluorometric Bacterial Uptake Assay for this compound
This protocol is adapted from established methods for other fluoroquinolones and relies on the intrinsic fluorescence of the drug.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glycine-HCl buffer (0.1 M, pH 3.0)
-
Bovine Serum Albumin (BSA)
-
Microcentrifuge and tubes
-
Fluorometer or fluorescence microplate reader
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Culture:
-
Inoculate the bacterial strain in the appropriate growth medium.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the pellet in PBS to a final OD₆₀₀ of 1.0.
-
-
Determination of Optimal Excitation and Emission Wavelengths for this compound:
-
Prepare a solution of this compound in glycine-HCl buffer.
-
Using a fluorometer, scan for the excitation maximum by fixing the emission wavelength (a common starting point for quinolones is ~450 nm) and scanning a range of excitation wavelengths (e.g., 250-400 nm).
-
Once the excitation maximum is identified, fix the excitation at this wavelength and scan for the emission maximum (e.g., 350-600 nm).
-
These optimal wavelengths should be used for all subsequent fluorescence measurements. Note: For many fluoroquinolones, excitation is in the 270-300 nm range and emission is in the 400-450 nm range.
-
-
Standard Curve of this compound:
-
Prepare a series of dilutions of this compound in glycine-HCl buffer (e.g., ranging from 0.01 to 10 µg/mL).
-
Measure the fluorescence intensity of each dilution at the predetermined optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity versus the concentration of this compound to generate a standard curve.
-
-
Bacterial Uptake Assay:
-
Equilibrate the bacterial suspension (OD₆₀₀ = 1.0 in PBS) at 37°C for 5 minutes.
-
Initiate the uptake experiment by adding this compound to the bacterial suspension to a final desired concentration (e.g., 10 µg/mL).
-
At various time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a 1 mL aliquot of the suspension.
-
Immediately centrifuge the aliquot at 13,000 x g for 2 minutes to pellet the bacteria.
-
Carefully remove the supernatant.
-
Wash the pellet with 1 mL of cold PBS to remove any extracellular this compound and centrifuge again.
-
Resuspend the final pellet in 1 mL of 0.1 M glycine-HCl (pH 3.0) to lyse the cells and release the intracellular this compound.
-
Incubate at room temperature for 1 hour with occasional vortexing.
-
Clarify the lysate by centrifugation at 13,000 x g for 5 minutes.
-
Measure the fluorescence of the supernatant using the optimal excitation and emission wavelengths.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of this compound in each sample.
-
To normalize the data, determine the bacterial dry weight or protein concentration of the cell pellet. For protein concentration, the Bradford or BCA assay can be used on a parallel set of cell pellets.
-
Express the uptake of this compound as ng of this compound per mg of bacterial protein or dry weight.
-
Plot the accumulation of this compound over time.
-
Caption: Experimental workflow for the bacterial uptake assay.
Data Presentation
The quantitative data from the bacterial uptake assay should be summarized in clearly structured tables to facilitate easy comparison between different conditions, such as susceptible versus resistant strains, or the effect of efflux pump inhibitors.
Table 1: Uptake of this compound in Susceptible and Resistant Bacterial Strains
| Time (minutes) | This compound Uptake in Susceptible Strain (ng/mg protein) ± SD | This compound Uptake in Resistant Strain (ng/mg protein) ± SD | p-value |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | - |
| 1 | 15.2 ± 1.8 | 8.5 ± 1.1 | <0.05 |
| 5 | 45.8 ± 4.2 | 22.1 ± 2.5 | <0.01 |
| 15 | 88.3 ± 7.9 | 40.7 ± 3.9 | <0.001 |
| 30 | 110.5 ± 10.1 | 51.3 ± 5.5 | <0.001 |
Data are presented as mean ± standard deviation (SD) from three independent experiments. Statistical significance was determined using a two-tailed Student's t-test.
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on this compound Accumulation
| Treatment | This compound Accumulation at 30 min (ng/mg protein) ± SD | Fold Increase in Accumulation | p-value (vs. This compound alone) |
| This compound alone | 51.3 ± 5.5 | 1.0 | - |
| This compound + EPI | 98.7 ± 9.2 | 1.92 | <0.01 |
Data are presented as mean ± standard deviation (SD) from three independent experiments. The bacterial strain used was the resistant strain from Table 1. Statistical significance was determined using a one-way ANOVA with a post-hoc test.
Conclusion
The provided application notes and protocols offer a robust framework for quantifying the intracellular accumulation of the tetracyclic quinolone this compound in bacteria. By employing a sensitive fluorometric assay, researchers can gain valuable insights into the pharmacokinetics of this antibiotic at the cellular level. The data generated from these assays, when presented in a clear and organized manner, will be instrumental in understanding mechanisms of bacterial resistance, evaluating the efficacy of potential adjuvants such as efflux pump inhibitors, and ultimately, in the development of more effective antibacterial therapies.
Application Note: Measuring the Efficacy of KB-5246 in a Colorectal Cancer Mouse Xenograft Model
Disclaimer: The compound "KB-5246" is a hypothetical agent created for illustrative purposes, as no public domain information is available for a compound with this designation. The following application note, including all data and protocols, is a representative example of how a novel Wnt signaling inhibitor might be evaluated in a preclinical setting.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and stem cell maintenance. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), often driven by mutations in components like APC or β-catenin. This makes the Wnt pathway a compelling target for novel cancer therapeutics. This compound is a novel, potent, and selective small molecule inhibitor designed to target a key downstream component of the canonical Wnt signaling pathway, thereby preventing the nuclear translocation of β-catenin and subsequent transcription of oncogenic target genes. This application note provides a detailed protocol for evaluating the in vivo efficacy of this compound using a human colorectal cancer xenograft model in immunodeficient mice.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Preparation
Human colorectal cancer cell line HT-29, which has an activating mutation in the Wnt pathway, is used for this study.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash cells with sterile Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free PBS at a final concentration of 5 x 10^7 cells/mL.
-
Perform a cell viability count using Trypan Blue; viability should be >95%.
-
Place the cell suspension on ice until implantation.
-
Animal Husbandry and Xenograft Implantation
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Housing: Mice are housed in specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and provided with sterile food and water ad libitum.
-
Implantation Protocol:
-
Anesthetize the mouse using isoflurane.
-
Prepare the injection site on the right flank by wiping with an alcohol pad.
-
Gently mix the cell suspension to ensure homogeneity.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 HT-29 cells) subcutaneously into the right flank.
-
Monitor the animals daily for general health and tumor appearance.
-
Study Design and Treatment
-
Tumor Growth Monitoring: Tumor growth is monitored 2-3 times per week using digital calipers.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment or control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (30 mg/kg)
-
Group 4: this compound (100 mg/kg)
-
-
Dosing and Administration:
-
This compound is formulated in the vehicle solution daily.
-
The compound is administered orally (p.o.) once daily (QD) for 21 consecutive days.
-
Animal body weights are recorded at each dosing to adjust the volume and monitor toxicity.
-
Data Collection and Analysis
Tumor Volume Measurement
-
Tumor dimensions (length and width) are measured using digital calipers.
-
Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): The primary endpoint is TGI, calculated at the end of the treatment period (Day 21).
-
TGI (%) Formula: TGI (%) = [1 - (Mean Volume of Treated Group / Mean Volume of Control Group)] x 100% .
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity. A weight loss of >20% is typically considered a sign of severe toxicity.
Statistical Analysis
-
Data are expressed as mean ± Standard Error of the Mean (SEM).
-
Statistical significance between the vehicle control and treatment groups is determined using a one-way ANOVA followed by Dunnett's post-hoc test.
-
A p-value of < 0.05 is considered statistically significant.
Caption: Workflow for assessing this compound efficacy in a xenograft model.
Results
The administration of this compound resulted in a dose-dependent inhibition of tumor growth in the HT-29 colorectal cancer xenograft model. No significant changes in body weight were observed across the treatment groups compared to the vehicle control, suggesting the compound was well-tolerated at the tested doses.
Table 1: Efficacy of this compound in the HT-29 Xenograft Model
| Treatment Group (n=10) | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (TGI) % | p-value vs. Vehicle | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0 | 1250 ± 115 | - | - | +2.5 ± 0.8 |
| This compound | 10 | 988 ± 95 | 21.0% | > 0.05 | +2.1 ± 0.9 |
| This compound | 30 | 613 ± 78 | 51.0% | < 0.01 | +1.8 ± 1.1 |
| This compound | 100 | 300 ± 55 | 76.0% | < 0.001 | +1.5 ± 1.0 |
Conclusion
The novel Wnt signaling inhibitor, this compound, demonstrates significant and dose-dependent anti-tumor efficacy in a human colorectal cancer xenograft model. The substantial tumor growth inhibition (up to 76.0%) at well-tolerated doses highlights this compound as a promising candidate for further preclinical development for the treatment of Wnt-driven cancers. Future studies should explore its effect on downstream biomarkers (e.g., Axin2, c-Myc) in tumor tissue to confirm its mechanism of action in vivo.
Application Notes and Protocols for the Laboratory Synthesis of KB-5246
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol is a representative synthesis based on established methods for analogous fluoroquinolone compounds. The specific, validated laboratory synthesis of KB-5246 is not publicly available. This document is intended for informational and educational purposes only.
Introduction
This compound is a fluoroquinolone derivative with a complex tetracyclic core structure. Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. The unique structural modifications of this compound, including the presence of a thia-aza-tetracyclo framework and a methylpiperazinyl substituent, are anticipated to influence its antibacterial spectrum, potency, and pharmacokinetic properties. These application notes provide a representative protocol for the laboratory-scale synthesis of this compound, along with methodologies for its characterization.
Chemical Structure and Properties
| Identifier | Value |
| IUPAC Name | 9-fluoro-10-(4-methylpiperazin-1-yl)-6-oxo-12-oxa-3-thia-2-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1,4,8,10-tetraene-5-carboxylic acid |
| Molecular Formula | C18H18FN3O4S |
| Molecular Weight | 391.42 g/mol |
| Appearance | Expected to be a pale yellow to white crystalline solid |
| Solubility | Expected to be soluble in DMSO and DMF, with limited solubility in water and alcohols |
Representative Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core fluoroquinolone scaffold followed by the introduction of the N-methylpiperazine side chain. The following is a representative synthetic scheme based on common methodologies for fluoroquinolone synthesis.
Overall Synthetic Workflow
Caption: A representative workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(substituted-benzoyl)malonate (Intermediate 1)
-
Materials:
-
Substituted benzoyl halide (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Magnesium ethoxide (1.2 eq)
-
Anhydrous diethyl ether
-
-
Procedure:
-
A solution of diethyl malonate in anhydrous diethyl ether is added dropwise to a suspension of magnesium ethoxide in anhydrous diethyl ether at 0°C under a nitrogen atmosphere.
-
The mixture is stirred at room temperature for 2 hours.
-
A solution of the substituted benzoyl halide in anhydrous diethyl ether is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with a cold, dilute solution of sulfuric acid.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Step 2: Synthesis of Substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Intermediate 2)
-
Materials:
-
Intermediate 1 (1.0 eq)
-
Diphenyl ether
-
-
Procedure:
-
Intermediate 1 is added to diphenyl ether.
-
The mixture is heated to 250°C for 30 minutes.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with petroleum ether and dried.
-
Step 3: Synthesis of Substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate 3)
-
Materials:
-
Intermediate 2 (1.0 eq)
-
Sodium hydroxide (B78521) solution (10%)
-
Hydrochloric acid (10%)
-
-
Procedure:
-
Intermediate 2 is suspended in a 10% sodium hydroxide solution and refluxed for 4 hours.
-
The mixture is cooled to room temperature and filtered.
-
The filtrate is acidified with 10% hydrochloric acid to pH 2-3.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the carboxylic acid derivative.
-
Step 4: Synthesis of this compound
-
Materials:
-
Intermediate 3 (1.0 eq)
-
N-methylpiperazine (1.5 eq)
-
-
Procedure:
-
A mixture of Intermediate 3 and N-methylpiperazine in pyridine is heated at reflux for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with a mixture of ethanol (B145695) and water.
-
The resulting solid is collected by filtration, washed with ethanol, and dried under vacuum to yield this compound.
-
Data Presentation: Summary of Synthetic Steps
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | Condensation | Diethyl malonate, Magnesium ethoxide | Diethyl ether | 75-85 | >95 |
| 2 | Cyclization | - | Diphenyl ether | 60-70 | >98 |
| 3 | Saponification | Sodium hydroxide, Hydrochloric acid | Water | 85-95 | >98 |
| 4 | Nucleophilic Substitution | N-methylpiperazine | Pyridine | 50-65 | >99 |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their antibacterial effect by forming a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex blocks the progression of the DNA replication fork, leading to DNA damage and ultimately cell death.
Caption: Proposed mechanism of action of this compound.
Characterization and Quality Control
The synthesized this compound should be characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Safety Precautions
-
The synthesis of this compound should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Handle all chemicals with care and consult the Material Safety Data Sheets (MSDS) before use.
-
Dispose of chemical waste according to institutional guidelines.
Application Notes and Protocols: KB-5246 in the Study of Bacterial Growth and Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of KB-5246, a tetracyclic quinolone antibiotic, and its application in studying bacterial physiology. While not a direct inhibitor of cell wall synthesis, its mechanism of action profoundly impacts bacterial replication and, consequently, processes reliant on it, such as cell division and peptidoglycan remodeling.
Introduction to this compound
This compound is a potent, broad-spectrum fluoroquinolone antibiotic. Its chemical formula is C18H18FN3O4S. As a member of the quinolone class, its primary antibacterial effect stems from the inhibition of essential bacterial enzymes involved in DNA replication.
Mechanism of Action
Quinolone antibiotics, including this compound, target bacterial type II topoisomerases: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). In gram-negative bacteria, the primary target is DNA gyrase, while in many gram-positive bacteria, it is topoisomerase IV.
These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial chromosome, a process essential for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following a round of replication, allowing for their proper segregation into daughter cells.
By binding to the enzyme-DNA complex, this compound stabilizes the transient double-strand breaks created by the enzymes. This leads to a cessation of DNA replication and repair, triggering the SOS response and ultimately leading to bacterial cell death. The bactericidal activity of this compound has been observed to occur at its Minimum Inhibitory Concentration (MIC).
Quantitative Data: In Vitro and In Vivo Activity
This compound has demonstrated significant antibacterial activity against a wide range of bacteria, including strains resistant to other antibiotics like norfloxacin.
| Organism Type | Comparison | Activity of this compound | Reference |
| Gram-negative bacteria | Compared to ofloxacin (B1677185) and norfloxacin | Higher activity | |
| Gram-negative bacteria | Compared to ciprofloxacin | Comparable activity | |
| Gram-positive bacteria | Compared to ciprofloxacin, ofloxacin, and norfloxacin | Highest activity | |
| Norfloxacin-resistant Streptococcus pyogenes | - | Susceptible to 0.2 µg/mL | |
| Norfloxacin-resistant Staphylococcus aureus | - | Susceptible to 0.39 µg/mL | |
| Norfloxacin-resistant Staphylococcus epidermidis | - | Susceptible to 0.39 µg/mL | |
| Norfloxacin-resistant Streptococcus pneumoniae | - | Susceptible to 0.39 µg/mL | |
| Norfloxacin-resistant Enterococcus faecalis | - | Susceptible to 0.39 µg/mL | |
| Systemic infections in mice (oral administration) | Compared to ofloxacin | As active | |
| Systemic infections in mice (oral administration) | Compared to norfloxacin | Approximately 2x more active |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the antibacterial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (medium only)
-
Growth control (medium with bacteria, no antibiotic)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the microtiter plate.
-
Add 100 µL of sterile broth to wells 2-12 of a row.
-
Add 200 µL of the starting this compound concentration to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control.
-
-
Inoculation: Dilute the standardized bacterial culture so that the final concentration in each well is approximately 5 x 10^5 CFU/mL. Add the appropriate volume of this diluted culture to each well (except the negative control).
-
Controls:
-
Growth Control: A well containing bacteria and broth but no antibiotic.
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A row with a known antibiotic to ensure the assay is working correctly.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: In Vivo Efficacy in a Murine Systemic Infection Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Specific pathogen-free mice (e.g., BALB/c)
-
Pathogenic bacterial strain for infection
-
This compound formulated for oral administration
-
Vehicle control (the formulation without this compound)
-
Positive control antibiotic (e.g., ofloxacin)
-
Mucin or other agent to enhance infection (if necessary)
Procedure:
-
Acclimatization: Acclimate mice to the facility for a minimum of 3 days before the experiment.
-
Infection: Infect mice via an appropriate route (e.g., intraperitoneally) with a predetermined lethal or sublethal dose of the bacterial pathogen.
-
Treatment Groups: Randomly assign mice to treatment groups (e.g., n=10 per group):
-
Vehicle control
-
This compound (multiple dose levels)
-
Positive control antibiotic
-
-
Drug Administration: Administer the first dose of the assigned treatment (e.g., via oral gavage) at a specified time post-infection (e.g., 1 hour). Subsequent doses may be given at defined intervals.
-
Monitoring: Monitor the mice for a set period (e.g., 7 days) for signs of morbidity and mortality.
-
Data Analysis: The efficacy of this compound is typically determined by the 50% effective dose (ED50), which is the dose required to protect 50% of the animals from death. This can be calculated using statistical methods such as probit analysis. Compare the survival curves between treatment groups using methods like the log-rank test.
Application Notes and Protocols for Studying Quinolone Resistance Mechanisms Using KB-5246
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-5246 is a novel tetracyclic quinolone antibiotic with a broad spectrum of activity, demonstrating particular potency against Gram-positive bacteria, including strains resistant to other commercially available quinolones. This characteristic makes this compound a valuable research tool for investigating the mechanisms of quinolone resistance. These application notes provide detailed protocols for utilizing this compound to elucidate resistance pathways, including target-mediated resistance and efflux pump overexpression.
Quinolone resistance in bacteria primarily arises from two mechanisms: 1) alterations in the target enzymes, DNA gyrase and topoisomerase IV, which reduce drug binding, and 2) decreased intracellular drug concentration due to overexpression of efflux pumps. This compound can be employed in a series of well-established in vitro assays to probe these resistance mechanisms in various bacterial species.
Data Presentation
The following tables provide examples of how to structure and present quantitative data obtained from the experimental protocols described below. These tables are designed for clear comparison of the activity of this compound against susceptible and resistant bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Quinolones
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Quinolone-Susceptible | 0.05 | 0.5 | 1 |
| S. aureus SA-1199B | NorA Efflux Overexpression | 0.2 | 8 | 16 |
| Escherichia coli ATCC 25922 | Quinolone-Susceptible | 0.01 | 0.015 | 0.03 |
| E. coli AG100 | AcrAB-TolC Efflux Overexpression | 0.08 | 0.25 | 0.5 |
| Streptococcus pneumoniae ATCC 49619 | Quinolone-Susceptible | 0.1 | 1 | 4 |
| S. pneumoniae 732-21 | GyrA and ParC Mutations | 0.8 | 32 | 64 |
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.8 | 4.2 | 3.5 |
| 4 | 7.9 | 3.1 | <2.0 |
| 6 | 8.5 | <2.0 | <2.0 |
| 24 | 9.2 | <2.0 | <2.0 |
Table 3: Effect of an Efflux Pump Inhibitor (EPI) on the MIC of this compound
| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | This compound MIC + EPI (µg/mL) | Fold-change in MIC |
| S. aureus SA-1199B | NorA Efflux Overexpression | 0.2 | 0.025 | 8 |
| E. coli AG100 | AcrAB-TolC Efflux Overexpression | 0.08 | 0.01 | 8 |
| S. pneumoniae 732-21 | Target Mutations | 0.8 | 0.8 | 1 |
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the activity of this compound and investigate quinolone resistance.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Comparator quinolones (e.g., ciprofloxacin, norfloxacin)
-
Bacterial strains of interest (susceptible and resistant)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution in sterile water) to a stock concentration of 1280 µg/mL.
-
Bacterial Inoculum Preparation: Culture bacteria on an appropriate agar (B569324) plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final working concentration of ~1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 50 µL of CAMHB to wells in columns 2-12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard 50 µL from column 10.
-
Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells in columns 1-11, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Time-Kill Assay
This assay evaluates the bactericidal activity of this compound over time.
Materials:
-
This compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes
-
Sterile saline
-
Agar plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol, adjusting the final concentration in CAMHB to approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare culture tubes containing CAMHB with this compound at various concentrations (e.g., 0x, 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control tube without the antibiotic.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 37°C with shaking.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto agar plates.
-
Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates containing 30-300 colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Efflux Pump Inhibition Assay
This assay determines if this compound is a substrate for bacterial efflux pumps.
Materials:
-
This compound
-
Bacterial strains with and without known efflux pump overexpression
-
Efflux pump inhibitor (EPI) such as reserpine (B192253) or phenylalanine-arginine β-naphthylamide (PAβN)
-
Ethidium bromide (EtBr)
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with PBS. Resuspend the cells in PBS.
-
EtBr Accumulation:
-
In a 96-well black microplate, add the bacterial suspension.
-
Add EtBr to a final concentration of 1-2 µg/mL.
-
Add this compound at various concentrations to different wells.
-
Add an EPI as a positive control for efflux inhibition.
-
Monitor the fluorescence (excitation ~530 nm, emission ~600 nm) over time. An increase in fluorescence indicates accumulation of EtBr, suggesting that this compound may be competing for efflux.
-
-
EtBr Efflux:
-
Load the bacterial cells with EtBr in the presence of an EPI to maximize intracellular concentration.
-
Wash the cells to remove extracellular EtBr and the EPI.
-
Resuspend the cells in PBS containing this compound at different concentrations.
-
Initiate efflux by adding glucose (a source of energy).
-
Monitor the decrease in fluorescence over time. A slower rate of fluorescence decrease in the presence of this compound suggests it inhibits EtBr efflux.
-
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays directly measure the inhibitory activity of this compound against its target enzymes.
Materials:
-
Purified DNA gyrase and topoisomerase IV (commercially available)
-
Relaxed plasmid DNA (for gyrase supercoiling assay)
-
Kinetoplast DNA (kDNA) (for topoisomerase IV decatenation assay)
-
This compound
-
Appropriate assay buffers and ATP
-
Agarose (B213101) gel electrophoresis system
Procedure (DNA Gyrase Supercoiling Assay):
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination and Analysis: Stop the reaction by adding a stop buffer containing a DNA loading dye. Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA compared to the no-drug control.
Procedure (Topoisomerase IV Decatenation Assay):
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of this compound.
-
Enzyme Addition: Add topoisomerase IV to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition of decatenation will result in kDNA remaining at the origin of the gel, while successful decatenation will show monomeric DNA migrating into the gel.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of quinolone resistance using this compound.
Caption: Mechanism of this compound action and bacterial resistance pathways.
Caption: Workflow for investigating quinolone resistance using this compound.
Caption: Signaling pathway of quinolone-induced cell death.
Application Notes and Protocols for KB-5246 Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of KB-5246, a tetracyclic quinolone antibiotic, and standardized protocols for determining its in vitro susceptibility against a range of bacterial pathogens. The information is intended to guide researchers in the consistent and accurate assessment of this compound's antimicrobial activity.
Introduction
This compound is a tetracyclic quinolone that has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its potency has been shown to be comparable to or greater than other quinolones such as ciprofloxacin, ofloxacin, and norfloxacin (B1679917) against certain bacterial strains. Accurate and reproducible susceptibility testing is crucial for determining its potential clinical efficacy and for monitoring the development of resistance. This document outlines the standardized methods for in vitro susceptibility testing of this compound.
Mechanism of Action
As a quinolone antibiotic, this compound's primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By targeting these enzymes, this compound disrupts DNA synthesis, leading to bactericidal effects at concentrations equal to the minimum inhibitory concentration (MIC).
Caption: Mechanism of action of this compound, a quinolone antibiotic.
Antimicrobial Spectrum and In Vitro Activity
This compound has demonstrated potent in vitro activity against a wide array of bacterial species. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound in comparison to other quinolones.
Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Organism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) |
| Escherichia coli | ≤0.05 - 0.2 | ≤0.05 - 0.1 | ≤0.05 - 0.2 | ≤0.05 - 0.39 |
| Klebsiella pneumoniae | 0.1 - 0.39 | 0.05 - 0.2 | 0.1 - 0.39 | 0.2 - 0.78 |
| Pseudomonas aeruginosa | 0.2 - 1.56 | 0.1 - 0.78 | 0.39 - 3.13 | 0.78 - 6.25 |
| Serratia marcescens | 0.1 - 0.39 | 0.05 - 0.2 | 0.2 - 0.78 | 0.39 - 1.56 |
| Proteus vulgaris | 0.1 - 0.2 | 0.05 - 0.1 | 0.1 - 0.39 | 0.2 - 0.78 |
Data compiled from in vitro studies. Actual MIC values can vary based on the specific strain and testing conditions.
Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Organism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) |
| Staphylococcus aureus | 0.05 - 0.2 | 0.1 - 0.39 | 0.2 - 0.78 | 0.39 - 1.56 |
| Staphylococcus epidermidis | 0.1 - 0.39 | 0.2 - 0.78 | 0.39 - 1.56 | 0.78 - 3.13 |
| Streptococcus pyogenes | ≤0.05 - 0.2 | 0.2 - 0.78 | 0.39 - 1.56 | 0.78 - 3.13 |
| Streptococcus pneumoniae | 0.1 - 0.39 | 0.78 - 1.56 | 1.56 - 3.13 | 3.13 - 6.25 |
| Enterococcus faecalis | 0.2 - 0.78 | 0.78 - 1.56 | 1.56 - 3.13 | 3.13 - 12.5 |
Data compiled from in vitro studies. This compound has shown notable activity against norfloxacin-resistant strains of S. pyogenes, S. aureus, S. epidermidis, S. pneumoniae, and E. faecalis.
Experimental Protocols for Susceptibility Testing
Standardized methods are critical for obtaining reliable and reproducible antimicrobial susceptibility testing (AST) results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are recommended for determining the MIC of this compound.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidity meter
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as specified by the manufacturer. Further dilute in CAMHB to the desired starting concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound working solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies on a non-selective agar (B569324) plate in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion Method
The disk diffusion method is a qualitative test that provides a presumptive categorization of an organism as susceptible, intermediate, or resistant to an antimicrobial agent.
Materials:
-
This compound impregnated paper disks (concentration to be determined based on MIC correlations)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Disk Application: Aseptically apply the this compound disks to the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of inhibition around each disk to the nearest millimeter. The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires the establishment of correlative breakpoints based on MIC data.
Caption: General workflow for antimicrobial susceptibility testing.
Quality Control
A robust quality control (QC) program is essential for ensuring the accuracy and reproducibility of AST results.
-
Media and Reagents: All media and reagents should be tested for sterility and performance before use. The pH of Mueller-Hinton media should be between 7.2 and 7.4.
-
Inoculum Density: The density of the bacterial inoculum should be verified.
-
Equipment: All equipment, including incubators and pipettes, should be regularly calibrated and maintained.
Data Interpretation and Reporting
The results of susceptibility testing should be interpreted according to established breakpoints. As this compound is an investigational agent, specific clinical breakpoints have not yet been established by regulatory bodies like the FDA or CLSI. Researchers should report the quantitative MIC values and, for disk diffusion, the zone diameters. The development of interpretive criteria will require correlation of in vitro data with pharmacokinetic/pharmacodynamic and clinical outcomes.
Conclusion
This compound is a promising tetracyclic quinolone with a broad spectrum of antibacterial activity. The standardized protocols outlined in these application notes provide a framework for the consistent and reliable in vitro evaluation of its efficacy. Adherence to these methodologies will facilitate the comparison of data across different laboratories and contribute to a comprehensive understanding of this compound's potential as a new therapeutic agent.
Troubleshooting & Optimization
overcoming KB-5246 degradation in experiments
Important Notice: Information regarding a compound specifically designated as "KB-5246" is not available in publicly accessible scientific literature or databases. The guidance provided below is based on general principles of handling potentially unstable small molecule compounds in a research setting. If "this compound" is an internal or alternative name for a known compound, please provide the correct chemical name or structure for more specific assistance.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of activity with my compound, this compound, over a short period. What could be the cause?
A: Loss of compound activity is frequently attributed to chemical degradation. Several factors can contribute to the degradation of a small molecule compound during routine experimental use. These include:
-
Hydrolysis: Reaction with water, which can be present in solvents or absorbed from the atmosphere. This is a common degradation pathway for esters, amides, and other susceptible functional groups.
-
Oxidation: Reaction with atmospheric oxygen. Functional groups like phenols, aldehydes, and certain heterocycles can be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that alter the compound's structure.
-
Temperature Instability: Elevated temperatures can accelerate the rate of all degradation reactions. Conversely, freeze-thaw cycles can also lead to degradation for some molecules.
-
pH Instability: The stability of a compound can be highly dependent on the pH of the solution. Acidic or basic conditions can catalyze degradation reactions.
Q2: How can I minimize the degradation of this compound during storage?
A: Proper storage is critical to maintaining the integrity of your compound. Here are some general best practices:
-
Storage Conditions: Store the compound as a dry powder (lyophilized if possible) in a tightly sealed container.
-
Temperature: Store at the recommended temperature, typically -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For highly sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: What is the best way to prepare and handle solutions of this compound for experiments?
A: Careful preparation and handling of stock and working solutions are essential to prevent degradation.
-
Solvent Choice: Use high-purity, anhydrous solvents. If using aqueous buffers, ensure they are freshly prepared and degassed if the compound is oxygen-sensitive.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent (e.g., DMSO, DMF). Aliquot the stock solution into single-use volumes to avoid repeated warming and cooling of the entire stock.
-
Working Solutions: Prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution. Avoid storing dilute aqueous solutions for extended periods.
-
pH Control: If the compound's stability is pH-dependent, use a buffer system to maintain the optimal pH.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential degradation issues with this compound.
Table 1: Troubleshooting Common Degradation Issues
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency in stored stock solution | Improper storage (temperature, light, moisture) | 1. Prepare a fresh stock solution from powder. 2. Aliquot into single-use vials. 3. Store protected from light at -80°C. 4. For oxygen-sensitive compounds, overlay with argon/nitrogen before sealing. |
| Inconsistent results between experiments | Degradation in working solution | 1. Prepare working solutions immediately before use. 2. Minimize the time the compound is in an aqueous buffer. 3. Perform a time-course experiment to assess stability in the experimental buffer. |
| Precipitate formation in solution | Poor solubility or degradation product | 1. Confirm the solvent is appropriate and of high purity. 2. Use sonication or gentle warming to aid dissolution, if the compound is stable to these conditions. 3. If a precipitate forms over time, it may indicate degradation. Analyze the precipitate if possible. |
| Color change of solution | Oxidation or other chemical reaction | 1. This is a strong indicator of degradation. 2. Prepare fresh solutions and handle them under low-light and, if necessary, inert conditions. 3. Use degassed solvents/buffers. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Experimental Buffer
This protocol helps determine the stability of this compound under the specific conditions of your experiment.
-
Preparation:
-
Prepare a fresh stock solution of this compound in an appropriate anhydrous solvent (e.g., 10 mM in DMSO).
-
Prepare your experimental buffer and bring it to the experimental temperature.
-
-
Incubation:
-
Dilute the this compound stock solution to the final working concentration in your experimental buffer.
-
At time zero (T=0), immediately take a sample and analyze it (e.g., by HPLC-UV, LC-MS) to determine the initial concentration and purity.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, protected from light).
-
-
Time-Course Analysis:
-
Take additional samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by the same method used for the T=0 sample.
-
-
Data Analysis:
-
Quantify the amount of intact this compound remaining at each time point.
-
Plot the percentage of intact compound versus time to determine its stability profile.
-
Table 2: Example Data from a Stability Assessment
| Time (hours) | % Intact this compound |
| 0 | 100 |
| 1 | 98.5 |
| 2 | 95.2 |
| 4 | 88.1 |
| 8 | 75.3 |
| 24 | 45.6 |
Visual Guides
Troubleshooting Workflow for this compound Degradation
Caption: A flowchart for troubleshooting potential degradation of this compound.
General Signaling Pathway Inhibition Model
Caption: A diagram illustrating the hypothetical inhibition of a signaling pathway by this compound.
Technical Support Center: Troubleshooting KB-5246 MIC Assay Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) assays with the novel compound KB-5246. The following information is designed to help identify and resolve common issues to ensure reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable range of variability for an MIC assay?
A1: The generally accepted variability for a standard broth microdilution (BMD) MIC assay is ±1 log₂ dilution. This means that for a given experiment, an MIC value that is one twofold dilution step above or below a previously established MIC is considered within the acceptable range of variability. However, some compounds may exhibit a broader range of MICs upon repeat testing.
Q2: My MIC results for this compound are inconsistent between experiments. What are the most common causes?
A2: Inconsistency in MIC results is a frequent challenge in antimicrobial susceptibility testing. The most likely sources of variability include:
-
Inoculum Size: The density of the bacterial inoculum is a critical factor. Too high or too low an inoculum can lead to falsely high or low MIC values, respectively.
-
Compound Preparation and Solubility: Improper solubilization or precipitation of this compound in the assay medium can result in an inaccurate effective concentration.
-
Media Composition: Variations in the composition of the growth media can affect both bacterial growth and the activity of the antimicrobial agent.
-
Operator Variability: Differences in pipetting technique and other manual procedures can introduce errors.
Q3: I am observing "skipped wells" in my microtiter plate. What does this indicate?
A3: "Skipped wells" describe a situation where a well with a higher concentration of this compound shows bacterial growth, while a well with a lower concentration does not. This phenomenon can be caused by several factors, including:
-
Contamination: A single contaminating microorganism in a well can lead to turbidity, giving a false impression of growth.
-
Pipetting Errors: Inaccurate pipetting during the serial dilution process can result in incorrect compound concentrations in some wells.
-
Compound Precipitation: The compound may have precipitated out of solution at higher concentrations, reducing its effective concentration in those wells.
Q4: The positive control in my assay is showing weak or no growth. What could be the problem?
A4: A lack of robust growth in the positive control well (containing no antimicrobial agent) invalidates the assay results. Potential causes include:
-
Low Inoculum Density: The initial bacterial suspension may not have been at the correct concentration.
-
Non-viable Culture: The bacterial culture used for the inoculum may have been old or non-viable.
-
Inhibitory Solvent Concentration: If a solvent like DMSO is used to dissolve this compound, the final concentration in the wells might be high enough to inhibit bacterial growth. It's crucial to run a solvent control to check for this.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound MIC experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent MIC values between experiments | Variable inoculum size. | Standardize the inoculum preparation procedure. Ensure the turbidity of the bacterial suspension is consistently adjusted to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). |
| Improper solubilization of this compound. | Visually inspect the stock solution and the wells of the microtiter plate for any signs of precipitation. If solubility is an issue, consider alternative solvents or solubilizing agents, but validate them for intrinsic antimicrobial activity. | |
| Variations in media composition. | Use a single, high-quality lot of commercially prepared media for a series of experiments. If preparing media in-house, adhere strictly to the formulation protocol. | |
| Unexpectedly high MIC values | High inoculum density. | Double-check the inoculum standardization process. A higher bacterial load requires more compound to inhibit growth. |
| Degradation of this compound. | Prepare a fresh stock solution of this compound for each experiment. Assess the compound's stability in the assay medium over the incubation period. | |
| The test organism is resistant. | Verify the identity and expected susceptibility profile of your test organism. | |
| Unexpectedly low MIC values | Low inoculum density. | Ensure your inoculum preparation and standardization are correct. |
| Inhibitory solvent concentration. | Perform a solvent toxicity test to determine the maximum non-inhibitory concentration of your solvent. Ensure the final concentration in all wells is below this level. | |
| Growth in higher concentration wells ("skipped wells") | Contamination of a well. | Use aseptic techniques to prevent contamination during plate preparation. |
| Inaccurate pipetting during serial dilution. | Use calibrated pipettes and be meticulous during the serial dilution process to ensure a consistent concentration gradient. | |
| Compound precipitation in one well but not the next. | Visually inspect the wells for precipitation. If observed, the results from those wells may be invalid. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a standard method for determining the MIC of a novel compound.
1. Preparation of Reagents and Materials:
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) unless a different medium is required for the specific test organism.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is 100x the highest desired final concentration.
-
Bacterial Culture: From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
-
96-Well Microtiter Plates: Use sterile, clear, round-bottom 96-well plates.
2. Inoculum Preparation:
-
Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the assay medium to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
3. Preparation of the Microtiter Plate:
-
Column 1 (Highest Concentration): Add the appropriate volume of the this compound stock solution and assay medium.
-
Columns 2-10 (Serial Dilutions): Perform a twofold serial dilution of this compound across the plate.
-
Column 11 (Positive Control): This well should contain only the assay medium and the bacterial inoculum.
-
Column 12 (Negative/Sterility Control): This well should contain only the assay medium to check for contamination.
4. Inoculation:
-
Add the prepared bacterial inoculum to wells in columns 1-11. Do not add bacteria to the sterility control well (column 12).
5. Incubation:
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
Visually inspect the plate or use a microplate reader to determine bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The positive control well should show clear growth, and the negative control well should show no growth.
Visualizations
Technical Support Center: Improving KB-5246 Stability for Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds like KB-5246 is critical for reproducible and reliable experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for the long-term storage and handling of this compound to minimize degradation and maintain its integrity.
Disclaimer: Publicly available stability data for this compound is limited. The following recommendations are based on general best practices for small molecule inhibitors and heterocyclic compounds. It is crucial to validate these recommendations for your specific experimental conditions.
Troubleshooting Guide
This section addresses common issues encountered during the long-term storage of this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency or altered activity. | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions. |
| Visible changes in the compound (e.g., color change, precipitation). | Chemical instability, oxidation, or hydrolysis. | 1. Consult Compound Documentation: Review any available manufacturer's datasheet for information on solubility and stability. 2. Minimize Exposure: Protect the compound from light and moisture. Store in a desiccator if necessary. 3. Evaluate Solvent: Ensure the solvent is of high purity and anhydrous, as water can promote degradation. |
| Precipitation in frozen stock solution upon thawing. | Exceeded solubility limit at lower temperatures or solvent incompatibility with cryogenic storage. | 1. Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution. 2. Concentration Adjustment: Consider storing solutions at a slightly lower concentration. 3. Single-Use Aliquots: Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound powder?
A1: As a general guideline for solid small molecules, store the powder at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified by the manufacturer. The container should be tightly sealed and protected from light and moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: For in vitro experiments, high-purity, anhydrous DMSO is a common solvent. Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent in your experiments. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed, amber glass or polypropylene (B1209903) vials.
Q3: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
A3: Yes, repeated freeze-thaw cycles can degrade the compound. Additionally, DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened, which can lead to compound degradation and a decrease in the actual concentration of your stock solution.
Q4: I observed a color change in my this compound solution. What should I do?
A4: A color change often indicates chemical degradation or oxidation. This can be triggered by exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity of the compound using analytical methods like HPLC or LC-MS before proceeding with experiments.
Q5: What is the maximum recommended concentration of DMSO for cell culture experiments?
A5: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects. Always perform a vehicle control with the same final DMSO concentration as your experimental samples.
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol outlines a general method to assess the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous DMSO) at the desired concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. This will serve as your baseline.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C in the dark).
-
Subsequent Timepoints: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution (if frozen), dilute it in the same manner as the T=0 sample, and analyze by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound solutions.
Troubleshooting Logic for Compound Instability
Caption: Troubleshooting logic for addressing inconsistent experimental outcomes.
Hypothetical Signaling Pathway Inhibition
As the specific signaling pathway for this compound is not publicly documented, the following diagram illustrates a generic kinase signaling cascade that could be targeted by a small molecule inhibitor.
Caption: A generic kinase signaling pathway potentially targeted by this compound.
Technical Support Center: Synthesis of KB-5246 and Derivatives
Welcome to the technical support center for the synthesis of KB-5246 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this novel class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed in the multi-step synthesis of complex heterocyclic compounds like this compound?
Multi-step synthesis of complex organic molecules often presents several challenges. Key difficulties include managing protecting group strategies, optimizing reaction conditions at each step to maximize yield and minimize side products, and ensuring the stereochemical and regiochemical outcomes of reactions. For heterocyclic compounds specifically, challenges can arise from the inherent reactivity of the heterocyclic core, potential for ring-opening or rearrangement under certain conditions, and difficulties in achieving desired substitutions.
Q2: How can I improve the yield of my cyclization reaction to form the core heterocyclic structure of this compound?
Low yields in cyclization reactions are a frequent issue. To address this, consider the following:
-
High Dilution: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization, a common side reaction.
-
Choice of Base/Catalyst: The strength and steric bulk of the base or catalyst can significantly impact the reaction's success. Experiment with a range of catalysts to find the optimal one for your specific substrate.
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. A solvent screen is often a valuable optimization step.
-
Temperature Control: Some cyclizations are highly temperature-sensitive. Precise temperature control can be critical to preventing decomposition or side product formation.
Q3: I am observing multiple spots on my TLC plate after a cross-coupling reaction. How can I troubleshoot this?
The presence of multiple spots on a TLC plate indicates a mixture of products and starting materials. For cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), common issues include:
-
Catalyst Inactivation: The palladium or copper catalyst may be sensitive to air or moisture. Ensure all reagents and solvents are appropriately dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Choice: The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is crucial. The ligand can influence the stability and activity of the catalyst. Consider screening a variety of ligands.
-
Incorrect Stoichiometry: The ratio of catalyst, ligand, base, and reactants must be carefully controlled.
-
Side Reactions: Homocoupling of the starting materials is a common side reaction. Adjusting the reaction temperature and time may help to minimize this.
Q4: What are the best practices for purifying the final this compound derivative?
Purification of the final compound is critical to obtaining accurate biological data. A multi-step purification strategy is often necessary:
-
Chromatography: Column chromatography (either flash or automated) is typically the first step. For complex mixtures, consider using different stationary phases (e.g., silica, alumina, or C18) or advanced techniques like two-dimensional liquid chromatography (2D-LC) for separating structurally similar compounds.
-
Crystallization: If the compound is a solid, crystallization can be a highly effective method for achieving high purity.
-
Preparative HPLC: For challenging separations or to obtain highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) is often the method of choice.
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC, especially for chiral separations, and often uses less toxic solvents.
Q5: How do I confirm the structure and purity of my synthesized this compound derivative?
A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition of your molecule. Liquid chromatography-mass spectrometry (LC-MS) is invaluable for monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish connectivity within the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of a compound. The peak area of the main component relative to the total peak area gives a quantitative measure of purity.
Troubleshooting Guides
Guide 1: Low Yield in a Multi-Step Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield after several steps | - Suboptimal reaction conditions at one or more steps.- Degradation of intermediates.- Mechanical losses during workup and purification. | - Re-optimize each step individually, focusing on temperature, concentration, and reaction time.- Ensure intermediates are stable under the reaction and purification conditions. If not, consider telescoping steps (proceeding to the next step without isolating the intermediate).- Handle materials carefully, and use techniques to minimize transfer losses. |
| Reaction fails to go to completion | - Insufficient reagent or catalyst.- Deactivation of the catalyst.- Reaction has reached equilibrium. | - Increase the equivalents of the limiting reagent.- Add a fresh portion of the catalyst.- If at equilibrium, consider using Le Chatelier's principle (e.g., removing a byproduct) to drive the reaction forward. |
| Formation of significant side products | - Incorrect reaction temperature or time.- Presence of impurities in starting materials.- Competing reaction pathways. | - Perform a temperature and time course study to find the optimal conditions.- Purify all starting materials before use.- Consider using protecting groups to block reactive sites and prevent side reactions. |
Guide 2: Characterization and Purity Analysis
| Technique | Observed Problem | Possible Cause(s) | Suggested Solution(s) |
| LC-MS | Multiple peaks observed for a purified sample | - Isomers (constitutional or stereoisomers).- Degradation of the compound on the LC column or in the MS source.- Contamination. | - Use 2D-LC for better separation of isomers.- Modify the mobile phase (e.g., change the pH or solvent) or use a different column.- Re-purify the sample. |
| NMR | Broad or unresolved peaks | - Paramagnetic impurities.- Aggregation of the sample.- Chemical exchange. | - Treat the sample with a metal scavenger.- Run the NMR at a higher temperature or in a different solvent to break up aggregates.- For chemical exchange, variable temperature NMR studies can provide more information. |
| HRMS | Observed mass does not match the expected mass | - Incorrect elemental composition assumed.- Formation of an adduct (e.g., with sodium or potassium).- Unexpected reaction occurred. | - Double-check the chemical formula and calculate the expected mass again.- Look for common adducts in the mass spectrum.- Re-examine the NMR and other analytical data to determine the actual structure of the product. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Final Compound Purity Analysis by HPLC
-
Sample Preparation: Prepare a stock solution of the final compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: Run the sample and integrate the peaks. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound derivatives.
avoiding off-target effects of KB-5246 in assays
Welcome to the technical support center for KB-2426. This resource is designed to help researchers, scientists, and drug development professionals effectively use KB-2426 in their experiments while minimizing and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of KB-2426?
A1: KB-2426 is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key component of the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of TKX, KB-2426 prevents the phosphorylation of its downstream substrates, thereby inhibiting pathway activation.
Q2: What are the known major off-target kinases for KB-2426?
A2: While KB-2426 is highly selective for TKX, cross-reactivity has been observed with other kinases, most notably with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), particularly at higher concentrations. A summary of inhibitory activity is provided in Table 1.
Q3: What is the recommended concentration range for in vitro and cell-based assays?
A3: For optimal on-target activity with minimal off-target effects, we recommend using KB-2426 at concentrations between 10 nM and 100 nM for most cell-based assays. For in vitro kinase assays, concentrations may vary depending on the ATP concentration used. Refer to Table 2 for general guidance.
Q4: How should I interpret unexpected cellular phenotypes observed with KB-2426 treatment?
A4: Unexpected phenotypes may arise from the inhibition of off-target kinases. For example, inhibition of VEGFR2 could lead to anti-angiogenic effects, which might not be related to the primary TKX signaling pathway. We recommend performing control experiments, such as using a structurally unrelated TKX inhibitor or a rescue experiment with a downstream effector of TKX, to confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide
Issue 1: I am observing significant cell toxicity at my desired effective concentration.
-
Possible Cause: The concentration of KB-2426 being used may be high enough to engage off-target kinases that are critical for cell survival.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the lowest effective concentration that achieves the desired level of TKX inhibition.
-
Use a More Sensitive Readout: Switch to a more sensitive downstream biomarker of TKX activity (e.g., phosphorylation of a direct substrate) that may allow you to use a lower concentration of KB-2426.
-
Consult Off-Target Profile: Refer to the kinase selectivity profile (Table 1) to identify potential off-target kinases that could be responsible for the toxicity.
-
Issue 2: My results are inconsistent between different assay formats (e.g., in vitro kinase assay vs. cell-based assay).
-
Possible Cause: Discrepancies can arise from differences in ATP concentration between assays, cell permeability issues, or the influence of cellular scaffolding proteins.
-
Troubleshooting Steps:
-
Match ATP Concentrations: If possible, adjust the ATP concentration in your in vitro kinase assay to mimic physiological intracellular levels (~1-5 mM).
-
Verify Target Engagement in Cells: Use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that KB-2426 is binding to TKX in your cellular model.
-
Assess Downstream Signaling: Use Western blotting to confirm that KB-2426 inhibits the phosphorylation of the intended downstream target of TKX in your cells.
-
Data Presentation
Table 1: Kinase Selectivity Profile of KB-2426
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TKX |
| TKX (Primary Target) | 5 | 1 |
| VEGFR2 | 250 | 50 |
| PDGFRβ | 750 | 150 |
| SRC | > 10,000 | > 2,000 |
| ABL1 | > 10,000 | > 2,000 |
Table 2: Recommended Concentration Ranges for KB-2426
| Assay Type | Recommended Concentration Range | Notes |
| In Vitro Kinase Assay (TKX) | 0.1 nM - 100 nM | Dependent on ATP concentration. |
| Cell-Based Proliferation Assay | 10 nM - 500 nM | Cell line dependent. |
| Western Blot (p-TKX Substrate) | 10 nM - 100 nM | For 1-4 hour treatment. |
| Target Engagement (CETSA) | 100 nM - 10 µM | Higher concentrations may be needed. |
Experimental Protocols
Protocol 1: In Vitro TKX Kinase Assay
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare Compound Dilutions: Serially dilute KB-2426 in 100% DMSO, followed by a 1:100 dilution in kinase reaction buffer.
-
Add Reagents to a 384-well Plate:
-
4 µL of diluted KB-2426 or DMSO control.
-
2 µL of TKX enzyme and substrate peptide mixture.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 4 µL of ATP solution (at Km concentration) to each well.
-
Incubate: Incubate for 60 minutes at 30°C.
-
Stop Reaction and Readout: Add 10 µL of a detection reagent (e.g., ADP-Glo) and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the KB-2426 concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Western Blot for Downstream Target Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 expressing TKX) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours. Treat with various concentrations of KB-2426 (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor to activate the TKX pathway for 15 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load 20 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against the phosphorylated TKX substrate and total TKX overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: On-target and off-target inhibition by KB-2426.
Technical Support Center: Refining Hydrophobic Compound Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo delivery of hydrophobic compounds, exemplified by the placeholder KB-5246. The content is structured in a question-and-answer format to offer direct solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering hydrophobic compounds like this compound in animal studies?
The main obstacle with hydrophobic compounds is their poor solubility in aqueous solutions, which are the preferred vehicles for animal dosing. This characteristic can lead to several significant issues:
-
Poor Bioavailability: The compound may not be absorbed efficiently into the bloodstream, resulting in lower than anticipated plasma concentrations and reduced efficacy.
-
Inconsistent Dosing: Preparing a uniform solution or suspension can be difficult, leading to variability in the administered dose between animals and compromising the reliability of study results.
-
Precipitation at Injection Site: The compound may precipitate out of the delivery vehicle upon injection into the physiological environment, which can cause local irritation, inflammation, and erratic absorption.
Q2: What are the key physicochemical properties of a compound to consider when designing an in vivo delivery strategy?
Understanding a compound's physicochemical properties is crucial for developing an effective delivery formulation. Key parameters include:
| Property | Significance | Example Value (Hypothetical for a Hydrophobic Compound) |
| Molecular Weight | Influences diffusion and absorption characteristics. | 350 - 500 g/mol |
| LogP | A measure of lipophilicity. A high LogP value (typically >3) indicates poor aqueous solubility. | > 3.5 |
| pKa | Determines the ionization state of a compound at a given pH, which affects its solubility and permeability across biological membranes. | Varies |
| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | < 0.1 mg/mL |
A high LogP value is a strong indicator that a specialized formulation will be necessary for in vivo administration.
Troubleshooting and Optimization
Problem 1: My hydrophobic compound is precipitating out of solution after administration.
-
Initial Assessment: This often occurs when a compound is dissolved in a high concentration of an organic solvent (e.g., DMSO) that is rapidly diluted by physiological fluids upon injection.
-
Troubleshooting Steps:
-
Reduce Organic Co-solvent Concentration: Use the minimum amount of DMSO or other organic solvent required to dissolve the compound.
-
Incorporate Solubilizing Agents: Add excipients like PEG400, Tween® 80, or cyclodextrins to the formulation to enhance and maintain solubility.
-
Consider an Alternative Administration Route: If intravenous or intraperitoneal injections are problematic, oral gavage using an oil-based vehicle (e.g., corn or sesame oil) or a suspension might be more suitable for highly lipophilic compounds.
-
Problem 2: I am observing high variability in my experimental results between animals.
-
Initial Assessment: This can stem from inconsistent dosing due to a non-homogenous formulation.
-
Troubleshooting Steps:
-
Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee uniform dosing.
-
Prepare Fresh Formulations: The stability of some formulations may be limited. It is often best to prepare dosing solutions or suspensions fresh daily.
-
Validate the Formulation: Before initiating a large-scale study, conduct a small pilot study to evaluate the in vivo tolerability and pharmacokinetics of your chosen formulation.
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for a Hydrophobic Compound
-
Weigh the required amount of the hydrophobic compound in a sterile microcentrifuge tube.
-
Add the primary organic solvent (e.g., DMSO) to completely dissolve the compound. Vortex or sonicate briefly if necessary.
-
Add the secondary solubilizing agent (e.g., PEG400 or Tween® 80) and mix thoroughly.
-
Slowly add the aqueous vehicle (e.g., saline or sterile water) dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If it is a suspension, ensure it is homogenous.
-
Store the formulation under appropriate conditions (e.g., at 4°C, protected from light) and use it within a validated timeframe.
Visualizations
Caption: Experimental workflow for hydrophobic compound formulation and administration.
Caption: Troubleshooting decision tree for common in vivo delivery issues.
Technical Support Center: Dealing with KB-5246 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of KB-5246 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture media after adding this compound. What is the likely cause?
A1: Precipitation of a small molecule like this compound upon addition to aqueous cell culture media is a common issue that can arise from several factors. The most frequent causes include the final concentration of this compound exceeding its aqueous solubility limit, a phenomenon known as "solvent shock" where the rapid dilution of the DMSO stock into the media causes the compound to crash out of solution, the pH of the media not being optimal for this compound solubility, and interactions with components in the media such as salts and proteins.
Q2: How does the solvent used to dissolve this compound affect its precipitation in media?
A2: this compound, like many small molecule inhibitors, is often dissolved in a non-aqueous solvent such as DMSO to create a concentrated stock solution. While DMSO is an effective solvent for many organic compounds, its ability to maintain the solubility of this compound is significantly reduced upon dilution into the aqueous environment of the cell culture media. This abrupt change in solvent polarity is a primary reason for precipitation.
Q3: Can the composition of the cell culture medium influence the solubility of this compound?
A3: Yes, the composition of the culture medium plays a significant role. Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and vitamins, which can affect the ionic strength and pH of the solution, thereby influencing the solubility of this compound. Furthermore, the presence of serum, which contains proteins like albumin, can sometimes increase the apparent solubility of hydrophobic compounds by binding to them.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: The tolerance to DMSO can vary between different cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects. It is always crucial to include a vehicle control in your experiments, which consists of the media with the same final DMSO concentration as the samples treated with this compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Symptoms:
-
The culture medium appears cloudy or turbid immediately after adding the this compound stock solution.
-
Visible particles or crystals are observed at the bottom of the culture well when viewed under a microscope.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended experimental concentration of this compound surpasses its solubility limit in the aqueous media. | Decrease the final working concentration of this compound. It is advisable to first determine the maximum soluble concentration through a solubility test. |
| "Solvent Shock" | The rapid dilution of a concentrated DMSO stock of this compound into the aqueous media leads to a sudden change in solvent polarity, causing the compound to precipitate. | Perform a stepwise or serial dilution of the this compound stock solution in pre-warmed (37°C) culture media. Add the compound solution dropwise while gently mixing the media. |
| Low Temperature of Media | Adding the this compound stock solution to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in the initial dissolution, a high final concentration might not prevent precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution of this compound in DMSO. |
Issue 2: this compound Precipitates Over Time During Incubation
Symptoms:
-
The culture medium is initially clear after the addition of this compound but becomes cloudy or shows visible precipitate after a period of incubation (e.g., hours to days).
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the culture medium at 37°C over the duration of the experiment, leading to degradation and precipitation of the less soluble degradants. | Conduct a stability study of this compound in the culture medium at 37°C over the time course of your experiment. If the compound is found to be unstable, you may need to replenish it by changing the medium at regular intervals. |
| Media Evaporation | In long-term cultures, evaporation of the media can lead to an increase in the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes. |
| pH Shift in Media | Cellular metabolism can cause a shift in the pH of the culture medium over time, which may affect the solubility of a pH-sensitive compound like this compound. | Monitor the pH of your culture medium during the experiment. If a significant pH shift is observed, consider using a more strongly buffered medium or changing the medium more frequently. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Create a serial dilution of the this compound stock in DMSO. For example, perform a 2-fold serial dilution to obtain a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).
-
Add the DMSO dilutions to the pre-warmed media. In a 96-well plate, add a small, fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 2 µL of each DMSO dilution to 200 µL of media). Include a DMSO-only control.
-
Incubate and Observe. Incubate the plate at 37°C and 5% CO2 for a relevant period (e.g., 2 hours).
-
Measure Turbidity. Visually inspect the wells for any signs of precipitation. For a quantitative measurement, read the absorbance of the plate at a wavelength of 600-650 nm or use a nephelometer to measure light scattering. An increase in absorbance or light scattering indicates precipitation.
-
Determine the Maximum Soluble Concentration. The highest concentration of this compound that does not show a significant increase in turbidity compared to the DMSO-only control is considered the maximum soluble concentration under these conditions.
Protocol 2: Recommended Procedure for Preparing this compound Working Solutions
This protocol describes a stepwise dilution method to minimize the risk of this compound precipitation.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Anhydrous DMSO
-
Sterile, complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw a single-use aliquot of your high-concentration this compound stock solution.
-
Prepare an intermediate dilution in DMSO (if necessary). For instance, if your stock is 50 mM and your final desired concentration is 10 µM with a final DMSO concentration of 0.1%, you can first dilute the stock to 10 mM in DMSO.
-
Perform a stepwise dilution into pre-warmed media. a. In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100 µL). b. Add the appropriate volume of your this compound DMSO stock to the media while gently vortexing. For example, add 1 µL of a 10 mM stock to 99 µL of media to get a 100 µM intermediate solution.
-
Prepare the final working solution. Add the intermediate solution to the final volume of pre-warmed media. For example, add 100 µL of the 100 µM intermediate solution to 9.9 mL of media to achieve a final concentration of 1 µM.
-
Final Check. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: A decision tree for troubleshooting this compound precipitation.
Technical Support Center: KB-5246 DNA Gyrase Assay Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the DNA gyrase assay to evaluate inhibitors like KB-5246. The information is designed for researchers, scientists, and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DNA gyrase supercoiling assay?
A1: The DNA gyrase supercoiling assay is a biochemical experiment that measures the activity of DNA gyrase, a type II topoisomerase. This enzyme introduces negative supercoils into relaxed circular DNA, a process that requires the hydrolysis of ATP. The assay typically uses a relaxed plasmid DNA (e.g., pBR322) as a substrate. The conversion of the relaxed plasmid to its supercoiled form can be visualized by agarose (B213101) gel electrophoresis, as the supercoiled form migrates faster through the gel than the relaxed form. The activity of potential inhibitors, such as this compound, is determined by their ability to prevent this supercoiling.
Q2: What are the critical reagents in a DNA gyrase assay?
A2: The essential components for a DNA gyrase supercoiling assay include:
-
DNA Gyrase: The enzyme that catalyzes the supercoiling reaction. It is typically a heterotetramer of GyrA and GyrB subunits.
-
Relaxed Circular DNA: The substrate for the enzyme, often a plasmid like pBR322.
-
ATP: An essential cofactor providing the energy for the supercoiling reaction.
-
Assay Buffer: Provides the optimal chemical environment for the enzyme, containing Tris-HCl, KCl, MgCl2, DTT, and spermidine.
-
This compound (or other inhibitor): The compound being tested for its effect on DNA gyrase activity.
Q3: My negative control (no enzyme) shows supercoiled DNA. What is the problem?
A3: If your negative control containing only the relaxed DNA substrate shows supercoiled bands, it indicates a problem with the substrate itself. The relaxed plasmid DNA may not have been fully relaxed prior to the assay or may have degraded. It is crucial to ensure the quality of the relaxed DNA substrate before starting the experiment.
Q4: My positive control (with enzyme, no inhibitor) shows no supercoiling. What could be the cause?
A4: Several factors could lead to a lack of enzyme activity in the positive control:
-
Inactive Enzyme: The DNA gyrase may have lost its activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).
-
ATP Degradation: ATP is essential for the reaction. Ensure that the ATP stock is not degraded.
-
Incorrect Buffer Composition: The assay buffer components, especially MgCl2, are critical for enzyme function.
-
Presence of Inhibitors: Contaminants in the water or other reagents could be inhibiting the enzyme.
Q5: The DNA bands on my agarose gel are smeared. What does this indicate?
A5: Smeared DNA bands can be caused by several issues:
-
Nuclease Contamination: Nucleases in your enzyme preparation or other reagents can degrade the DNA substrate, leading to smearing.
-
High Enzyme Concentration: Too much DNA gyrase can sometimes lead to aggregation or other artifacts that appear as smears.
-
Loading Dye Issues: Problems with the loading dye or improper gel loading can also result in smeared bands.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No supercoiling in any lane (including positive control) | 1. Inactive DNA gyrase. 2. Degraded ATP. 3. Incorrect assay buffer composition. 4. Nuclease contamination. | 1. Use a fresh aliquot of enzyme or test with a new batch. 2. Prepare fresh ATP solution. 3. Verify the concentrations of all buffer components, especially MgCl2. 4. Add a nuclease inhibitor or use purified enzyme. |
| Supercoiling observed in the negative control (no enzyme) | 1. Incomplete relaxation of the DNA substrate. 2. Contamination of the substrate with active enzyme. | 1. Prepare a fresh batch of relaxed DNA substrate and verify its state on a gel. 2. Use fresh, dedicated reagents for the negative control. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. | 1. Ensure accurate pipetting, especially for small volumes. 2. Gently vortex or pipette to mix all components thoroughly. 3. Use a calibrated incubator and ensure uniform temperature for all samples. |
| Precipitation of the test compound (this compound) | 1. Poor solubility of the compound in the assay buffer. 2. High concentration of the compound. | 1. Dissolve the compound in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (typically <1-5%) to avoid enzyme inhibition. 2. Test a lower concentration range of the compound. |
| Faint or no DNA bands on the gel | 1. Insufficient DNA loaded. 2. Problems with gel electrophoresis or staining. | 1. Ensure the correct amount of DNA is added to each reaction and loaded onto the gel. 2. Check the gel running buffer, electrophoresis conditions, and the concentration and quality of the staining agent (e.g., ethidium (B1194527) bromide). |
Experimental Protocols
Detailed Methodology for DNA Gyrase Supercoiling Inhibition Assay
This protocol is a general guideline and may need optimization for specific experimental conditions.
1. Reagent Preparation:
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin. Store at -20°C.
-
Relaxed pBR322 DNA: Prepare by treating supercoiled pBR322 with topoisomerase I. The final concentration should be around 0.5 mg/mL. Verify the relaxation by running a sample on an agarose gel. Store at -20°C.
-
ATP Solution: 10 mM ATP in sterile water. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
DNA Gyrase: Dilute the enzyme in dilution buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol) to the desired concentration just before use.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
2. Reaction Setup:
The following is an example for a single 30 µL reaction. A master mix for multiple reactions is recommended.
| Component | Volume | Final Concentration |
| Sterile Water | Variable | - |
| 5X Assay Buffer | 6 µL | 1X |
| Relaxed pBR322 DNA (0.5 µg/µL) | 1 µL | 0.5 µg |
| ATP (10 mM) | 3 µL | 1 mM |
| This compound or DMSO (vehicle control) | 3 µL | Variable |
| DNA Gyrase (e.g., 5 U/µL) | 1 µL | 1 Unit |
| Total Volume | 30 µL |
Reaction Controls:
-
Negative Control: No enzyme (replace with dilution buffer).
-
Positive Control: No inhibitor (replace with the same volume of solvent, e.g., DMSO).
3. Incubation:
-
Assemble the reaction mixtures on ice.
-
Incubate at 37°C for 30-60 minutes.
4. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye (containing EDTA to chelate Mg2+ and a tracking dye).
-
An optional step is to treat with Proteinase K (50 µg/mL) for 15-30 minutes at 37°C to remove the enzyme.
-
Another optional step is to perform a chloroform:isoamyl alcohol (24:1) extraction to remove proteins.
5. Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer.
-
It is recommended to run the gel without ethidium bromide in the gel and buffer, and to stain the gel after electrophoresis, as intercalating agents can affect the migration of supercoiled and relaxed DNA differently.
-
Load the samples into the wells.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance (e.g., 5 cm).
6. Visualization and Data Analysis:
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.
-
Destain in water for 10-30 minutes.
-
Visualize the DNA bands under a UV transilluminator and capture an image.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The percentage of inhibition can be calculated relative to the positive control.
Visualizations
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Caption: Troubleshooting decision tree for common DNA gyrase assay issues.
Technical Support Center: Enhancing Anti-Cancer Agent Activity Against Resistant Strains
Important Notice: Information regarding a specific agent designated "KB-5246" is not currently available in publicly accessible scientific literature or clinical trial databases. As a result, the following technical support guide has been generated based on a potential alternative, KBU2046 , a small molecule inhibitor investigated for its role in halting triple-negative breast cancer cell migration. Should "this compound" be a different compound, please provide the correct name or relevant details to receive a tailored guide.
The information provided here for KBU2046 is based on preliminary research and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for KBU2046?
A1: KBU2046 has been identified as a novel inhibitor of Transforming Growth Factor-β1 (TGF-β1). It functions by down-regulating the expression of genes such as LRRC8E, LTBP3, DNAL1, and MAFF, which are involved in cell motility. Additionally, it reduces the protein expression of the integrin family and decreases the phosphorylation of Raf and ERK, thereby impeding cancer invasion and metastasis through the deactivation of the ERK signaling pathway.
Q2: We are observing reduced efficacy of KBU2046 in our long-term cell culture models. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to KBU2046 have not yet been detailed in the literature, general mechanisms of resistance to TGF-β pathway inhibitors and ERK signaling inhibitors may include:
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative pathways to compensate for the inhibition of the TGF-β/ERK axis. Common bypass pathways in cancer include PI3K/Akt, Wnt/β-catenin, or other receptor tyrosine kinase (RTK) signaling.
-
Mutations in the drug target: Alterations in the binding site of TGF-β1 or downstream components of the ERK pathway could prevent KBU2046 from effectively engaging its target.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Epigenetic modifications: Changes in DNA methylation or histone acetylation could alter the expression of genes involved in the drug response.
Q3: What strategies can we explore to overcome suspected resistance to KBU2046?
A3: Based on its mechanism of action, several combination strategies could be rationalized:
-
Combination with inhibitors of parallel or downstream pathways: Consider co-administering KBU2046 with inhibitors of the PI3K/Akt pathway to block a common bypass mechanism.
-
Combination with cytotoxic chemotherapy: Standard-of-care chemotherapeutic agents could be used to target the bulk of the tumor cell population, while KBU2046 may specifically inhibit the migratory and invasive phenotype of resistant cells.
-
Combination with immunotherapy: As the TGF-β pathway is known to play a role in creating an immunosuppressive tumor microenvironment, combining KBU2046 with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) could enhance anti-tumor immune responses.
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| High variability in KBU2046 efficacy between experiments. | 1. Inconsistent drug concentration due to improper storage or handling.2. Cell line instability or heterogeneity.3. Variation in cell confluence or passage number. | 1. Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock as recommended.2. Perform cell line authentication (e.g., STR profiling). Use cells within a narrow passage number range.3. Standardize seeding density and treatment initiation time based on cell growth curves. |
| Loss of KBU2046 activity in resistant cell line. | 1. Development of resistance through mechanisms described in the FAQs.2. Selection of a pre-existing resistant sub-population. | 1. Perform Western blot analysis to confirm inhibition of p-ERK and other downstream targets in both sensitive and resistant lines.2. Conduct RNA-sequencing to identify upregulated signaling pathways in the resistant cells.3. Test for overexpression of ABC transporters (e.g., MDR1, BCRP) using qPCR or flow cytometry. |
| Unexpected off-target effects or cytotoxicity at effective concentrations. | 1. KBU2046 may have additional, uncharacterized targets.2. The experimental model may be particularly sensitive to the inhibition of the TGF-β pathway. | 1. Perform a dose-response curve to determine the optimal concentration with maximal target inhibition and minimal toxicity.2. Use a lower, non-toxic dose in combination with another targeted agent to achieve a synergistic effect.3. Validate key findings using a secondary method or a different inhibitor of the same pathway if available. |
Experimental Protocols
Protocol 1: Generation of a KBU2046-Resistant Cell Line
-
Cell Culture Initiation: Begin with a parental, KBU2046-sensitive cancer cell line (e.g., a triple-negative breast cancer line).
-
Initial Drug Exposure: Treat the cells with KBU2046 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of KBU2046 in a stepwise manner. Allow the cells to acclimate and recover at each new concentration before proceeding to the next.
-
Selection of Resistant Population: Continue this process until the cells are able to proliferate in a concentration of KBU2046 that is significantly higher (e.g., 5-10 fold) than the IC50 of the parental cell line.
-
Validation of Resistance: Confirm the resistant phenotype by performing a dose-response assay (e.g., MTS or CellTiter-Glo) comparing the parental and the newly generated resistant cell line. The IC50 for the resistant line should be significantly higher.
-
Characterization: The resulting cell line can then be used for molecular and cellular assays to investigate the mechanisms of acquired resistance.
Protocol 2: Synergy Analysis of KBU2046 with a PI3K Inhibitor
-
Cell Seeding: Seed the resistant cancer cells in 96-well plates at a predetermined optimal density.
-
Drug Preparation: Prepare serial dilutions of KBU2046 and a relevant PI3K inhibitor (e.g., Alpelisib, Pictilisib).
-
Combination Treatment: Treat the cells with a matrix of concentrations of both drugs, including each drug alone and in combination, across a range of doses. Include a vehicle-only control.
-
Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., MTS or crystal violet).
-
Data Analysis: Calculate the percentage of cell growth inhibition for each condition relative to the vehicle control. Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
Signaling Pathway of KBU2046 Action
Caption: KBU2046 inhibits the activation of TGF-β1, leading to reduced ERK signaling and cell motility.
Experimental Workflow for Resistance Analysis
Validation & Comparative
A Comparative Analysis of Antibacterial Activity: Ciprofloxacin vs. KB-5246
A comprehensive comparison between the antibacterial activities of the well-established fluoroquinolone, ciprofloxacin (B1669076), and the compound KB-5246 cannot be provided at this time due to a lack of publicly available data on this compound.
Initial research has identified this compound as a chemical entity with the formal name 9-fluoro-10-(4-methylpiperazin-1-yl)-6-oxo-12-oxa-3-thia-2-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1,4,8,10-tetraene-5-carboxylic acid. Its complex chemical structure suggests a potential relationship to the quinolone class of antibiotics, to which ciprofloxacin belongs. However, extensive searches of scientific literature and chemical databases have yielded no published studies detailing its antibacterial properties, mechanism of action, or any in vitro or in vivo experimental data.
Therefore, this guide will focus on providing a detailed overview of the antibacterial activity of ciprofloxacin, which can serve as a benchmark for the evaluation of new compounds.
Ciprofloxacin: An Overview
Ciprofloxacin is a broad-spectrum, second-generation fluoroquinolone antibiotic. It is widely used in the treatment of a variety of bacterial infections.
Mechanism of Action
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting the alpha subunits of DNA gyrase, ciprofloxacin prevents the supercoiling of bacterial DNA, which ultimately leads to the inhibition of cell division and bacterial cell death.
Antibacterial Spectrum
Ciprofloxacin demonstrates significant activity against a wide range of bacterial pathogens. It is particularly effective against Gram-negative bacteria. Its spectrum of activity includes:
-
Gram-negative bacteria: Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Legionella pneumophila, Moraxella catarrhalis, Proteus mirabilis, and Pseudomonas aeruginosa.
-
Gram-positive bacteria: Ciprofloxacin is less effective against Gram-positive bacteria compared to newer fluoroquinolones. However, it does show activity against methicillin-sensitive Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency. While specific MIC values can vary between studies and bacterial strains, the following table provides a general representation of ciprofloxacin's activity.
| Bacterial Species | Representative MIC Range (µg/mL) |
| Escherichia coli | 0.004 - 1 |
| Pseudomonas aeruginosa | 0.03 - 2 |
| Staphylococcus aureus | 0.12 - 2 |
| Streptococcus pneumoniae | 0.5 - 4 |
Note: This data is illustrative. Actual MIC values should be determined for specific clinical or research isolates.
Experimental Protocols
Standardized methods are crucial for determining the antibacterial activity of compounds like ciprofloxacin. The following outlines a typical experimental workflow for MIC determination.
Minimum Inhibitory Concentration (MIC) Testing Protocol
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial suspension (e.g., 0.5 McFarland standard)
-
Antibiotic stock solution
Procedure:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in MHB directly in the microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion
While a direct comparison between this compound and ciprofloxacin is not feasible due to the absence of data for this compound, this guide provides a comprehensive overview of the well-documented antibacterial activity of ciprofloxacin. The information on ciprofloxacin's mechanism of action, antibacterial spectrum, and standardized testing protocols can serve as a valuable reference for researchers and drug development professionals. Should data on the biological activity of this compound become available, a similar framework can be used for a thorough comparative analysis.
A Comparative Analysis of the Efficacy of KB-5246 and Ofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational tetracyclic quinolone antibiotic, KB-5246, and the well-established fluoroquinolone, ofloxacin (B1677185). The following sections present a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, supported by available experimental data.
Mechanism of Action
Both this compound and ofloxacin belong to the quinolone class of antibiotics, which exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Ofloxacin, a second-generation fluoroquinolone, is known to inhibit both DNA gyrase and topoisomerase IV. DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive bacteria.
This compound, a newer tetracyclic quinolone, also targets DNA gyrase. Studies on outer membrane mutants of Escherichia coli and Salmonella typhimurium suggest that this compound is taken up by the bacterial cell through both porin and nonporin pathways and exhibits potent inhibitory activity against DNA gyrase. The tetracyclic structure of this compound potentially influences its interaction with these target enzymes and its penetration into the bacterial cell.
Caption: Quinolone antibiotics inhibit DNA gyrase and topoisomerase IV, leading to cell death.
In Vitro Efficacy
The in vitro activity of an antibiotic is a critical measure of its intrinsic potency against a given pathogen. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
A key comparative study by Kotera and Mitsuhashi demonstrated that this compound has a broad antibacterial spectrum. The in vitro activity of this compound against Gram-negative bacteria was reported to be higher than that of ofloxacin and comparable to ciprofloxacin. Notably, this compound showed the greatest activity against Gram-positive bacteria among the four agents tested (this compound, ciprofloxacin, ofloxacin, and norfloxacin).
The following table summarizes the available MIC data for this compound and ofloxacin against selected bacterial species. It is important to note that comprehensive, side-by-side MIC data for this compound is limited in the public domain. The data for this compound is primarily from studies on norfloxacin-resistant strains, highlighting its potential for treating resistant infections.
| Bacterial Species | This compound MIC (µg/mL) | Ofloxacin MIC Range (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (norfloxacin-resistant) | 0.39 | - |
| Staphylococcus aureus (methicillin-susceptible) | - | 0.12 - 0.5 |
| Staphylococcus epidermidis (norfloxacin-resistant) | 0.39 | - |
| Streptococcus pyogenes (norfloxacin-resistant) | 0.2 | - |
| Streptococcus pneumoniae (norfloxacin-resistant) | 0.39 | - |
| Enterococcus faecalis (norfloxacin-resistant) | 0.39 | - |
| Gram-Negative Bacteria | ||
| Escherichia coli | - | 0.015 - 0.12 |
| Pseudomonas aeruginosa | - | 1 - 8 |
Note: Data for this compound is from a study on norfloxacin-resistant strains and may not represent activity against susceptible strains. Ofloxacin MIC ranges are based on quality control strains and clinical isolates.
In Vivo Efficacy
In vivo studies are essential to evaluate the therapeutic potential of a drug in a living organism. The primary comparative study of this compound and ofloxacin utilized a systemic infection model in mice.
For ofloxacin, various in vivo studies have been conducted. For instance, in a Salmonella typhimurium infection model in mice, oral administration of ofloxacin significantly increased the survival time of infected mice compared to untreated controls.
The development of a new antibacterial agent involves a rigorous pipeline from initial discovery to clinical trials. The workflow for preclinical evaluation, which includes both in vitro and in vivo studies, is crucial for determining the potential of a drug candidate.
Caption: Preclinical workflow for evaluating new antibacterial agents.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., this compound or ofloxacin) is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Mouse Systemic Infection Model
This in vivo model is used to assess the efficacy of an antimicrobial agent in treating a systemic bacterial infection.
-
Infection: Mice are infected with a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus or Escherichia coli) via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Treatment: At a specified time post-infection, groups of mice are treated with varying doses of the antimicrobial agent (e.g., this compound or ofloxacin) administered orally or parenterally. A control group receives a placebo.
-
Observation: The mice are monitored over a set period (e.g., 7-14 days), and the number of survivors in each group is recorded.
-
Efficacy Determination: The efficacy of the antimicrobial agent is typically expressed as the 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals from death.
Conclusion
Based on the available data, this compound emerges as a promising investigational tetracyclic quinolone with potent in vitro activity, particularly against Gram-positive bacteria, including strains resistant to other quinolones like norfloxacin (B1679917). Its in vivo efficacy in a mouse model was found to be comparable to that of ofloxacin.
Ofloxacin remains a clinically important broad-spectrum fluoroquinolone with well-characterized efficacy and safety profiles. The enhanced activity of this compound against certain resistant pathogens suggests it could be a valuable addition to the antibacterial arsenal, should further development and clinical trials confirm its efficacy and safety in humans.
For drug development professionals, the data on this compound, although limited, warrants further investigation into the therapeutic potential of tetracyclic quinolones, especially in the context of rising antimicrobial resistance. Further head-to-head comparative studies with comprehensive quantitative data are necessary to fully elucidate the relative merits of this compound and ofloxacin.
A Comparative Analysis of KB-5246 and Other Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tetracyclic quinolone antibiotic KB-5246 with other notable quinolones, including older and newer generations. The information is compiled to offer an objective overview of their performance, supported by available experimental data.
Introduction to this compound
This compound is a tetracyclic quinolone antibiotic that has demonstrated a broad spectrum of antibacterial activity. Early research highlighted its potency, particularly against Gram-positive bacteria and strains resistant to other quinolone antibiotics. This guide places this compound in the context of both established and more recently developed quinolones to provide a comprehensive performance perspective.
Data Presentation: In Vitro Activity
The in vitro efficacy of quinolone antibiotics is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for this compound's initial comparators and a selection of newer generation quinolones against a panel of common Gram-positive and Gram-negative pathogens.
Note on this compound Data: Comprehensive MIC90 data for this compound is not widely available in the public domain. The information presented is based on qualitative statements and specific data points from published research.
Table 1: In Vitro Activity of this compound and Comparator Quinolones Against Gram-Positive Bacteria
| Organism | This compound MIC | Ciprofloxacin MIC | Norfloxacin MIC | Delafloxacin MIC | Moxifloxacin MIC | Gemifloxacin MIC |
| Staphylococcus aureus (MSSA) | Greatest activity of the four agents tested | 0.5 | 4 | 0.25 | 0.06 | 0.03 |
| Staphylococcus aureus (MRSA) | 0.39 (for some norfloxacin-resistant strains) | 4 | >32 | 1 | 8 | 2 |
| Staphylococcus epidermidis | 0.39 (for some norfloxacin-resistant strains) | 1 | 16 | 0.25 | 2 | 2 |
| Streptococcus pneumoniae | 0.39 (for some norfloxacin-resistant strains) | 2 | 16 | 0.015 | 0.25 | 0.016 |
| Streptococcus pyogenes | 0.2 (for some norfloxacin-resistant strains) | 1 | 8 | 0.06 | 0.12 | 0.03 |
| Enterococcus faecalis | 0.39 (for some norfloxacin-resistant strains) | 2 | 16 | 1 | 2 | 2 |
Table 2: In Vitro Activity of this compound and Comparator Quinolones Against Gram-Negative Bacteria
| Organism | This compound MIC | Ciprofloxacin MIC | Norfloxacin MIC | Delafloxacin MIC | Moxifloxacin MIC | Gemifloxacin MIC |
| Escherichia coli | Comparable to Ciprofloxacin | 0.03 | 0.5 | 4 | 0.25 | 0.016 |
| Klebsiella pneumoniae | Comparable to Ciprofloxacin | 0.12 | 1 | >16 | 0.5 | 0.25 |
| Pseudomonas aeruginosa | Comparable to Ciprofloxacin | 1 | 8 | 4 | 8 | 8 |
| Haemophilus influenzae | Not specified | 0.015 | 0.25 | ≤0.004 | 0.06 | ≤0.008 |
| Moraxella catarrhalis | Not specified | 0.03 | 0.5 | 0.008 | 0.06 | 0.008 |
Experimental Protocols
The determination of in vitro antibacterial activity is crucial for comparing the potency of antibiotics. The following is a detailed methodology for a key experiment cited in quinolone research.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Antimicrobial Agent: A stock solution of the quinolone antibiotic is prepared at a known concentration in a suitable solvent.
-
Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in an appropriate broth medium.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious bacteria.
-
Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions.
2. Inoculum Preparation:
-
A few colonies of the test bacterium are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution:
-
The quinolone stock solution is serially diluted (typically two-fold) in CAMHB across the wells of the microtiter plate to create a range of concentrations.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
4. Inoculation and Incubation:
-
Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours.
5. MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the quinolone that completely inhibits visible growth of the bacterium.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter DNA strands following replication.
Quinolones bind to the complex of these enzymes and DNA, stabilizing a transient state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately results in bacterial cell death. The differential activity of quinolones against Gram-positive and Gram-negative bacteria is often attributed to their varying affinities for DNA gyrase and topoisomerase IV in different bacterial species.
Conclusion
This compound demonstrated promise in early studies, particularly with its enhanced activity against Gram-positive bacteria and certain resistant strains compared to older quinolones like norfloxacin. Its in vitro activity against Gram-negative bacteria was found to be comparable to that of ciprofloxacin. When compared to the broader landscape of quinolones, including newer generations such as delafloxacin, moxifloxacin, and gemifloxacin, it is evident that significant advancements have been made in enhancing potency against a wide range of pathogens, including multi-drug resistant strains. While the development of this compound did not progress to clinical use, its profile contributes to the understanding of structure-activity relationships within the tetracyclic quinolone class. This comparative guide provides a framework for evaluating the potential of novel quinolone antibiotics in the context of both historical and contemporary agents.
Comparative Analysis of Novel Tetracyclic Quinolones: A Guide for Researchers
A new frontier in antibacterial drug discovery, novel tetracyclic quinolones are emerging as potent agents against a spectrum of pathogenic bacteria. This guide provides a comparative analysis of their performance, supported by experimental data, to inform research and development in this critical area.
This document offers a detailed comparison of novel tetracyclic quinolones, focusing on their antibacterial activity, mechanism of action, and available pharmacokinetic and safety profiles. The information is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.
Performance Overview of Novel Tetracyclic Quinolones
Recent studies have highlighted a series of 8-substituted-9,1-(epoxymethano)-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids as a promising class of tetracyclic quinolones. Within this series, two compounds, designated as 6h (an 8-(3-hydroxy-1-pyrrolidinyl) derivative) and 6l (the hydrochloride of an 8-(4-methyl-1-piperazinyl) derivative), have demonstrated particularly potent activity against both Gram-positive and Gram-negative bacteria.
Another notable structural modification involves the replacement of the 10-position oxygen atom in a similar tetracyclic quinolone structure. A derivative featuring a methylamino group (10-NCH3) at this position has shown potent in vivo antibacterial activity. The order of in vitro antibacterial potency and DNA gyrase inhibitory activity for these modifications was found to be NMe ≥ O > S >> C=O.
Antibacterial Spectrum
The in vitro activity of these novel tetracyclic quinolones has been evaluated against a panel of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key compounds.
Table 1: In Vitro Antibacterial Activity of 8-Substituted Tetracyclic Quinolones (MIC in μg/mL)
| Organism | Compound 6h | Compound 6l | Ciprofloxacin |
| Staphylococcus aureus ATCC 25923 | 0.05 | 0.025 | 0.2 |
| Streptococcus pneumoniae ATCC 49619 | 0.1 | 0.05 | 1 |
| Escherichia coli ATCC 25922 | 0.05 | 0.025 | 0.012 |
| Pseudomonas aeruginosa ATCC 27853 | 0.78 | 0.39 | 0.2 |
| Nalidixic Acid-Resistant E. coli | >100 | 1.56 | 0.025 |
Data synthesized from available research. Ciprofloxacin is included as a common comparator.
Table 2: Structure-Activity Relationship of 10-Position Modified Tetracyclic Quinolones
| 10-Position Substituent | Relative In Vitro Potency | Relative DNA Gyrase Inhibition |
| N-Methyl (NCH3) | ++++ | ++++ |
| Oxygen (O) | +++ | +++ |
| Sulfur (S) | ++ | ++ |
| Carbonyl (C=O) | + | + |
This table illustrates the relative potency based on the substituent at the 10-position of the tetracyclic ring structure.
Mechanism of Action: Targeting Bacterial DNA Replication
Like other quinolones, these tetracyclic derivatives exert their antibacterial effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, the drugs trap the enzymes, leading to double-strand DNA breaks and ultimately cell death.
The following diagram illustrates the general mechanism of action of tetracyclic quinolones.
Caption: Mechanism of action of tetracyclic quinolones in a bacterial cell.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Solutions: Stock solutions of the tetracyclic quinolones are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains are grown on appropriate agar (B569324) plates, and colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
DNA Gyrase and Topoisomerase IV Inhibition Assays
The inhibitory activity of the tetracyclic quinolones on bacterial DNA gyrase and topoisomerase IV can be assessed using supercoiling and decatenation assays, respectively.
DNA Gyrase Supercoiling Assay:
-
Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase (GyrA and GyrB subunits), relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the tetracyclic quinolone are added to the reaction mixtures.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow for the supercoiling reaction.
-
Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or nicked DNA forms. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is then determined.
Topoisomerase IV Decatenation Assay:
-
Reaction Mixture: A reaction mixture is prepared containing purified topoisomerase IV (ParC and ParE subunits), catenated kinetoplast DNA (kDNA), ATP, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the tetracyclic quinolone are added to the reaction mixtures.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. Inhibition of decatenation is observed as the persistence of the high-molecular-weight kDNA network. The IC₅₀ value is determined.
The following diagram illustrates a typical workflow for these enzyme inhibition assays.
Navigating Quinolone Resistance: A Comparative Analysis of KB-5246
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the tetracyclic quinolone antibiotic, KB-5246, and its performance against bacterial strains with established resistance to other quinolones like norfloxacin (B1679917), ciprofloxacin, and ofloxacin (B1677185).
This document summarizes available experimental data on the cross-resistance profile of this compound, details the experimental methodologies used in these studies, and visualizes the underlying molecular mechanisms.
Performance Against Resistant Strains: A Quantitative Comparison
The antibacterial efficacy of this compound has been evaluated against a panel of bacterial strains, including those exhibiting resistance to other quinolone antibiotics. The data, primarily focusing on norfloxacin-resistant strains, indicates that this compound retains significant activity where other quinolones fail.
A key study demonstrated that this compound was more active than ofloxacin and norfloxacin against gram-negative bacteria and showed comparable activity to ciprofloxacin. Notably, against gram-positive bacteria, this compound exhibited the highest potency among the four tested agents.
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator quinolones against various bacterial strains.
Table 1: Activity against Norfloxacin-Resistant Gram-Positive Bacteria
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Norfloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Norfloxacin-Resistant | 0.39 | ≥ 3.13 | - | - |
| Staphylococcus epidermidis | Norfloxacin-Resistant | 0.39 | ≥ 3.13 | - | - |
| Streptococcus pyogenes | Norfloxacin-Resistant | 0.2 | ≥ 1.56 | - | - |
| Streptococcus pneumoniae | Norfloxacin-Resistant | 0.39 | ≥ 12.5 | - | - |
| Enterococcus faecalis | Norfloxacin-Resistant | 0.39 | ≥ 12.5 | - | - |
Table 2: General Activity Against Gram-Negative Bacteria
| Bacterial Strain | This compound Activity | Ofloxacin Activity | Norfloxacin Activity | Ciprofloxacin Activity |
| Gram-Negative Bacteria | Higher | Lower | Lower | Comparable |
Understanding the Mechanism of Action and Resistance
Quinolone antibiotics, including this compound, function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a complex with the enzyme and DNA, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.
Resistance to quinolones typically arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations alter the drug-binding site on the enzymes, reducing the affinity of the antibiotic. Another significant resistance mechanism is the overexpression of efflux pumps, which actively transport the antibiotic out of the bacterial cell, preventing it from reaching its target.
Interestingly, a study on Staphylococcus aureus indicated that the accumulation of this compound was not affected by carbonyl cyanide m-chlorophenylhydrazone (CCCP), an efflux pump inhibitor. In contrast, CCCP increased the accumulation of norfloxacin. This suggests that this compound may be less susceptible to certain efflux pump-mediated resistance mechanisms compared to norfloxacin.
Below is a diagram illustrating the general mechanism of action of quinolone antibiotics.
Caption: General mechanism of action for quinolone antibiotics.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide was likely obtained using a standardized broth microdilution method.
Broth Microdilution MIC Assay Workflow
The following diagram outlines a typical workflow for a broth microdilution MIC assay.
Caption: A typical workflow for a broth microdilution MIC assay.
Key Steps in the Broth Microdilution Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a defined concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the antimicrobial agents (this compound, ciprofloxacin, etc.) are prepared in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
The available data suggests that this compound is a potent tetracyclic quinolone with significant activity against gram-positive bacteria, including strains resistant to norfloxacin. Its efficacy against gram-negative bacteria is comparable to that of ciprofloxacin. Furthermore, preliminary evidence suggests that this compound may be less susceptible to efflux-mediated resistance in S. aureus than norfloxacin.
However, a comprehensive understanding of the cross-resistance profile of this compound would be greatly enhanced by further studies. Specifically, testing this compound against a broader range of quinolone-resistant strains with well-characterized mutations in gyrA and parC would provide more definitive insights into its potential to overcome common quinolone resistance mechanisms. Such data is crucial for positioning this compound in the current landscape of antimicrobial agents and for guiding its future clinical development.
No Public Data Available on the Synergistic Effects of KB-5246 with Other Antibiotics
Despite a comprehensive search of scientific literature, no publicly available data exists on the synergistic effects of the tetracyclic quinolone antibiotic KB-5246 in combination with other antibiotics. While initial research identified this compound and its general antibacterial activity, further studies detailing its interactions with other antimicrobial agents appear to be unavailable in the public domain.
Our investigation successfully identified this compound as a tetracyclic quinolone antibiotic. A key study, "In vitro and in vivo antibacterial activities of this compound, a new tetracyclic quinolone," published in 1990, outlines its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The research compared its efficacy to other quinolones like ciprofloxacin, ofloxacin, and norfloxacin, demonstrating its potent antibacterial properties at the time.
However, this foundational study does not explore the primary focus of the inquiry: the synergistic potential of this compound when used in concert with other classes of antibiotics. Subsequent searches for follow-up research or combination therapy studies involving this compound have not yielded any specific results. General reviews on the synergistic effects of fluoroquinolones with other antibiotics are available, but these do not contain specific data or mentions of this compound.
The absence of more recent or detailed research on this compound since its initial characterization in 1990 suggests that its development may not have progressed to later stages where synergistic effects would be extensively investigated and published.
Therefore, it is not possible to provide the requested comparison guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, due to the lack of available scientific information on the synergistic effects of this compound with other antibiotics. Further research and publication in this specific area would be required to fulfill such a request.
Independent Verification of KB-5246 In Vitro Results: A Comparative Guide to Selective CB2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of KB-5246 (S-777469), a selective cannabinoid type 2 (CB2) receptor agonist, with other commercially available alternative compounds. The data presented is collated from publicly available research to facilitate independent verification and guide future experimental design.
Data Presentation: Comparative In Vitro Activity of CB2 Receptor Agonists
The following table summarizes the key in vitro pharmacological parameters for this compound (S-777469) and selected alternative CB2 receptor agonists. It is important to note that values may vary between studies due to different experimental conditions, such as the cell line, radioligand, and specific assay format used.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound (S-777469) | Human CB2 | 1.4 | 0.23 ([³⁵S]GTPγS) | >7143 |
| Human CB1 | >10000 | - | ||
| Mouse CB2 | 7.3 | 0.44 ([³⁵S]GTPγS) | ||
| JWH-133 | Human CB2 | 3.4 | - | ~200 |
| Human CB1 | 677 | - | ||
| AM-1241 | Human CB2 | 3.4 - 7.1 | 190 (cAMP) | ~80 |
| Human CB1 | 280 - 580 | - | ||
| GW-405833 | Human CB2 | 3.92 | 0.65 (cAMP) | ~1200 |
| Human CB1 | 4772 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
1. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
-
Materials:
-
Cell membranes prepared from cells expressing the CB2 receptor (e.g., CHO or HEK-293 cells).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA.
-
GDP (Guanosine diphosphate).
-
Test compounds (this compound and alternatives) at various concentrations.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/C).
-
-
Procedure:
-
Thaw cell membranes on ice.
-
Prepare a reaction mixture containing cell membranes (20-40 µg protein), GDP (10 µM), and varying concentrations of the test compound in assay buffer.
-
Incubate the mixture for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (10 µM).
-
Data is analyzed using non-linear regression to determine EC50 values.
-
2. Forskolin-Stimulated cAMP Accumulation Assay
This assay determines the ability of a CB2 receptor agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) induced by forskolin (B1673556), an activator of adenylyl cyclase.
-
Materials:
-
Whole cells expressing the CB2 receptor (e.g., CHO or HEK-293 cells).
-
Assay medium (e.g., DMEM or HBSS) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
Forskolin.
-
Test compounds (this compound and alternatives) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Plate cells in a suitable multi-well plate and allow them to adhere overnight.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes at 37°C.
-
Stimulate the cells with forskolin (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Data is analyzed using non-linear regression to determine the IC50 of the compound for the inhibition of forskolin-stimulated cAMP production. The EC50 can then be calculated from the IC50.
-
Mandatory Visualization
Signaling Pathway of CB2 Receptor Agonists
The following diagram illustrates the canonical signaling pathway activated by CB2 receptor agonists like this compound.
Caption: Canonical Gi/o-coupled signaling pathway of the CB2 receptor.
Experimental Workflow for In Vitro Comparison
The diagram below outlines a typical workflow for the comparative in vitro analysis of CB2 receptor agonists.
Caption: Workflow for comparing in vitro potency of CB2 receptor agonists.
No Publicly Available Pharmacokinetic Data for KB-5246
Extensive searches for the pharmacokinetic properties of a compound designated KB-5246 have yielded no publicly available data. As of December 2025, there are no scientific publications, clinical trial registrations, or patent disclosures that describe the absorption, distribution, metabolism, and excretion (ADME) profile of a substance referred to as this compound.
This absence of information prevents the creation of a comparative guide on the pharmacokinetics of this compound. To fulfill such a request, foundational data including the compound's therapeutic class, mechanism of action, and any identified comparator compounds would be necessary.
For the intended audience of researchers, scientists, and drug development professionals, a meaningful comparison would require access to preclinical or clinical data detailing key pharmacokinetic parameters. Typically, this would include, but is not limited to:
-
Absorption: Bioavailability (F%), Time to maximum concentration (Tmax), Maximum concentration (Cmax).
-
Distribution: Volume of distribution (Vd), Protein binding (%).
-
Metabolism: Major metabolic pathways, primary metabolizing enzymes (e.g., cytochrome P450 isoforms), and major metabolites.
-
Excretion: Elimination half-life (t1/2), Clearance (CL), and primary routes of excretion (e.g., renal, fecal).
Without this essential data for this compound and at least one other comparator agent, a scientifically valid comparison is not possible.
Hypothetical Experimental Workflow for Pharmacokinetic Analysis
Should data for this compound become available, a typical experimental workflow to determine its pharmacokinetic profile in a preclinical setting, such as in a rodent model, would be as follows. This workflow is provided as a general example of the methodologies that would be cited in a comparative guide.
Figure 1: A generalized workflow for a preclinical pharmacokinetic study.
Further investigation into the identity of this compound is required before a comprehensive and data-supported comparative guide can be developed. Researchers with access to proprietary information on this compound would need to consult internal documentation to proceed with a comparative analysis.
Assessing the Bactericidal vs. Bacteriostatic Properties of KB-5246: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial properties of KB-5246, a novel tetracyclic quinolone, with a focus on classifying its activity as either bactericidal or bacteriostatic. This analysis is supported by available experimental data and detailed methodologies to assist researchers in evaluating its potential as a therapeutic agent.
Introduction: Bactericidal vs. Bacteriostatic Action
The distinction between bactericidal and bacteriostatic antibiotics is a fundamental concept in antimicrobial chemotherapy.
-
Bacteriostatic agents inhibit the growth and replication of bacteria, relying on the host's immune system to clear the infection.
-
Bactericidal agents directly kill bacteria.
The classification of an antibiotic's activity is not always absolute and can depend on factors such as the bacterial species, the concentration of the drug, and the phase of bacterial growth. A key metric used to differentiate between these two modes of action is the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum, while the MIC is the lowest concentration that inhibits visible growth.
A ratio of MBC/MIC ≤ 4 is the generally accepted threshold for classifying an agent as bactericidal . A ratio > 4 suggests bacteriostatic activity.
This compound: A Profile
This compound is a tetracyclic quinolone antibiotic. Research indicates that this compound exhibits potent antibacterial activity. Crucially, a key study by Y. Kotera and S. Mitsuhashi in Antimicrobial Agents and Chemotherapy (1989) reported that this compound "had bactericidal activity at the MIC," suggesting an MBC/MIC ratio of 1, firmly placing it in the bactericidal category.
Comparative Analysis: this compound vs. Tetracycline (B611298)
To provide a clear comparison, this guide contrasts the properties of this compound with tetracycline, a well-established bacteriostatic antibiotic.
Mechanism of Action
The fundamental difference in the bactericidal and bacteriostatic nature of this compound and tetracycline, respectively, stems from their distinct molecular mechanisms of action.
This compound (Quinolone): As a quinolone, this compound targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound introduces double-strand breaks in the bacterial chromosome, leading to rapid cell death.
Tetracycline (Bacteriostatic): Tetracycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of polypeptide chains. This inhibition of protein synthesis prevents bacterial growth and multiplication but does not directly kill the cells.
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound and Tetracycline against common bacterial pathogens.
Table 1: this compound MIC Values (µg/mL)
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Norfloxacin-Resistant | 0.39 |
| Streptococcus pneumoniae | Norfloxacin-Resistant | 0.39 |
| Enterococcus faecalis | Norfloxacin-Resistant | 0.39 |
Note: Data for this compound is limited to norfloxacin-resistant strains from the 1989 study. Further research is needed for a broader range of standard strains.
Table 2: Tetracycline MIC and MBC Values (µg/mL)
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| Escherichia coli | ATCC 25922 | 0.5 - 2.0 | >32 | >16 | Bacteriostatic |
| Staphylococcus aureus | ATCC 29213 | 0.25 - 1.0 | >100 | >100 | Bacteriostatic |
| Listeria monocytogenes | Various | 2 - 15 | 3 - 30 | ~1 - 2 | Bactericidal* |
*Note: While generally bacteriostatic, tetracycline can exhibit bactericidal activity against certain pathogens, highlighting the context-dependent nature of this classification.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
Broth Microdilution MIC Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Safety Operating Guide
Navigating the Disposal of KB-5246: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of Research Chemicals
I. Understanding KB-5246: Chemical and Physical Properties
Before disposal, it is essential to understand the known characteristics of this compound to anticipate potential hazards. The following data is summarized from the PubChem database entry for KB 5246 (CID 197272).
| Property | Value |
| Molecular Formula | C18H18FN3O4S |
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 9-fluoro-10-(4-methylpiperazin-1-yl)-6-oxo-12-oxa-3-thia-2-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1,4,8,10-tetraene-5-carboxylic acid |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 2 |
| Exact Mass | 403.09985 g/mol |
| Topological Polar Surface Area | 98.4 Ų |
II. Experimental Protocol: General Procedure for Chemical Waste Disposal Assessment
In the absence of a specific SDS, a systematic approach must be taken to determine the appropriate disposal route for any chemical, including this compound. This protocol outlines the necessary steps to ensure safety and regulatory compliance.
1. Hazard Assessment:
- Review Available Data: Carefully examine all known chemical and toxicological data. For this compound, the PubChem entry provides its chemical structure and basic properties but lacks specific toxicity data.
- Structural Analogy: Assess the chemical structure for functional groups that might indicate reactivity, toxicity, or other hazards. The presence of a fluorine atom and a complex heterocyclic structure suggests that caution is warranted.
- Assume Hazard: In the absence of comprehensive safety data, treat the compound as hazardous. This is a fundamental principle of laboratory safety.
2. Waste Characterization:
- Determine if it is a Hazardous Waste: Based on the hazard assessment, determine if the waste meets the criteria for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States or equivalent local regulations. This generally includes characteristics of ignitability, corrosivity, reactivity, and toxicity.
- Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Improper mixing can lead to dangerous chemical reactions.
3. Containerization and Labeling:
- Select Appropriate Containers: Use chemically resistant containers that can be securely sealed.
- Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics. Ensure the label is legible and securely attached.
4. Storage and Accumulation:
- Designated Area: Store the waste in a designated, well-ventilated, and secure area away from incompatible materials.
- Follow Accumulation Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in the laboratory.
5. Disposal:
- Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on waste disposal. Provide them with all available information on this compound.
- Use a Licensed Waste Hauler: EHS will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the material. Never dispose of chemical waste down the drain unless explicitly permitted by EHS for specific, non-hazardous materials.
III. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Essential Safety and Handling Guide for KB-5246 (KALAR® 5246)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling KB-5246, a partially cross-linked butyl rubber compound also marketed as KALAR® 5246. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal.
Immediate Safety Concerns
Under normal conditions of use, this compound, a cured butyl rubber, is not considered a hazardous material. The primary hazards are associated with the generation of dust during handling and the release of fumes if the material is heated to high temperatures. Contact with the heated or molten product can cause thermal burns.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines recommended PPE for various operations.
| Operation | Recommended Personal Protective Equipment |
| General Handling (at ambient temperature) | Gloves: Standard laboratory gloves (e.g., nitrile) or cotton gloves to prevent mechanical abrasion. Eye Protection: Safety glasses or goggles. Respiratory Protection: Generally not required if handled in a well-ventilated area. |
| Operations generating dust (e.g., grinding, extensive pouring) | Gloves: Standard laboratory gloves. Eye Protection: Safety goggles to protect against dust particles. Respiratory Protection: A NIOSH-approved respirator for dust if ventilation is inadequate. |
| Operations involving heating | Gloves: Thermal-resistant gloves. Eye Protection: Safety goggles or a face shield. Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of decomposition vapors. |
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for this compound and similar butyl rubber compounds. Note that a specific Safety Data Sheet for this compound was not publicly available; therefore, some data is based on representative information for butyl rubber.
| Property | Value | Source |
| Chemical Name | Poly (isoprene-co-isobutene) | |
| Appearance | Off-white to amber solid pellets or granules | |
| Specific Gravity | 1.05 | |
| Mooney Viscosity (ML 1+8 @ 127°C) | 30 - 40 | |
| Auto-ignition Temperature | >210°C | |
| Flash Point | Not Determined | |
| Hazardous Decomposition Products | Under high temperatures, may release isobutylene (B52900) and isoprene. In oxygen-lean conditions, carbon monoxide and smoke may be produced. |
Operational Plans
Handling and Storage Workflow
The following diagram outlines the standard workflow for handling and storing this compound in a laboratory setting.
Caption: Workflow for the safe handling and storage of this compound.
Step-by-Step Handling Procedures:
-
Preparation :
-
Consult the Safety Data Sheet (SDS) for detailed safety information. If the specific SDS for this compound is unavailable, refer to a generic SDS for partially cross-linked butyl rubber.
-
Ensure the work area is well-ventilated to minimize the potential for dust or fume accumulation.
-
Don the appropriate Personal Protective Equipment (PPE) as determined by your risk assessment.
-
-
Handling :
-
Handle the material in a way that minimizes dust generation.
-
If heating the material, do so in a well-ventilated area or under local exhaust ventilation to capture any fumes.
-
Avoid contact with skin and eyes.
-
After handling, wash hands thoroughly.
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight.
-
Keep the container tightly closed to prevent contamination.
-
Store away from incompatible materials such as strong oxidizing agents and sources of ignition.
-
Disposal Plan
Dispose of this compound in accordance with all applicable federal, state, and local regulations.
Disposal Decision Tree
The following diagram provides a decision-making framework for the proper disposal of this compound waste.
Caption: Decision tree for the disposal of this compound waste.
Step-by-Step Disposal Procedures:
-
Waste Collection :
-
Collect waste this compound in a suitable, labeled, and closed container.
-
Avoid mixing with other waste streams, especially incompatible materials.
-
-
Waste Characterization :
-
If this compound has been mixed with or contaminated by other hazardous chemicals, it must be treated as hazardous waste.
-
Uncontaminated this compound is generally considered non-hazardous industrial waste.
-
-
Disposal :
-
Recycling is a preferred option if available.
-
For disposal, use a licensed waste disposal contractor.
-
Do not dispose of this compound down the drain or in general trash unless permitted by local regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
-
Experimental Protocols and Signaling Pathways
This compound (KALAR® 5246) is an industrial polymer primarily used in the manufacturing of sealants, adhesives, and other rubber articles. It is not a bioactive molecule intended for pharmaceutical or in-vitro/in-vivo research applications. Therefore, information regarding experimental protocols in a biological context and signaling pathways is not applicable to this substance. Researchers should ensure they are working with the correct compound for their intended application.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
